Photo-lysine-d2-1
Description
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Structure
3D Structure
Properties
Molecular Formula |
C6H12N4O2 |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
(2S)-2-amino-4-[3-(aminomethyl)diazirin-3-yl]-3,4-dideuteriobutanoic acid |
InChI |
InChI=1S/C6H12N4O2/c7-3-6(9-10-6)2-1-4(8)5(11)12/h4H,1-3,7-8H2,(H,11,12)/t4-/m0/s1/i1D,2D/t1?,2?,4- |
InChI Key |
UQYHYAIQUDDSLT-WRHOHBQNSA-N |
Isomeric SMILES |
[2H]C([C@@H](C(=O)O)N)C([2H])C1(N=N1)CN |
Canonical SMILES |
C(CC1(N=N1)CN)C(C(=O)O)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Photo-lysine-d2-1 for Protein Crosslinking
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of photo-lysine-d2-1, a deuterated, photo-activatable amino acid analog designed for covalent capture of protein-protein interactions (PPIs) in living cells. We will delve into its core mechanism of action, the strategic advantages of deuterium (B1214612) labeling, detailed experimental protocols for its application, and its utility in elucidating complex biological pathways.
Core Mechanism of Action: Covalent Capture of Protein Interactions
This compound is a synthetic amino acid that can be metabolically incorporated into proteins, replacing endogenous lysine.[1] Its utility as a protein crosslinker stems from a chemically inert diazirine moiety that, upon activation with ultraviolet (UV) light, forms a highly reactive carbene intermediate. This intermediate rapidly and indiscriminately inserts into neighboring C-H, N-H, O-H, and S-H bonds, forming stable covalent crosslinks with interacting proteins.[2][3]
The photo-activation process is initiated by UV light, typically in the range of 350-370 nm.[4] This specific wavelength range is crucial as it minimizes damage to proteins and DNA that can occur at shorter wavelengths (e.g., 254 nm).[5] The activation of the diazirine group leads to the release of nitrogen gas and the formation of the carbene, which has a very short lifetime, ensuring that crosslinking is restricted to immediate protein neighbors.[2]
The Advantage of Deuterium Labeling
The inclusion of two deuterium atoms in the this compound structure offers significant advantages for mass spectrometry-based proteomics:
-
Increased Metabolic Stability: Deuteration has been shown to increase the metabolic stability of photo-lysine (B560627). One study reported a 25% greater metabolic stability in HeLa cell lysates compared to its non-deuterated counterpart. This increased stability ensures more of the photo-lysine analog is available for incorporation into proteins.
-
Reduced Background Crosslinking: The carbon-deuterium bond is stronger than the carbon-hydrogen bond. This "kinetic isotope effect" can reduce the rate of non-specific, background reactions, thereby improving the signal-to-noise ratio in crosslinking experiments.[6]
-
Distinct Mass Shift for Identification: The deuterium label provides a unique mass signature that aids in the identification and quantification of crosslinked peptides during mass spectrometry analysis.
Quantitative Data
While extensive quantitative data on the crosslinking efficiency and reaction kinetics of this compound is not widely available in a comparative format, the following table summarizes key parameters and findings from various studies.
| Parameter | Value/Observation | Source(s) |
| Optimal UV Activation Wavelength | 350 - 370 nm | [4] |
| Metabolic Stability Improvement | 25% greater stability in HeLa cell lysates compared to non-deuterated photo-lysine. | |
| Crosslinking Efficiency | Can reach 41-55% for specific protein dimers under optimized conditions. | |
| Carbene Intermediate Lifetime | Very short (nanoseconds to microseconds), ensuring proximity-based crosslinking. | [2] |
| Reaction Rate Constant (Carbene + Diazirine) | On the order of 109 M-1s-1 for singlet dialkylcarbenes. | [5] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving this compound.
Metabolic Labeling of Mammalian Cells
This protocol outlines the steps for incorporating this compound into cultured mammalian cells. For quantitative proteomics, Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is often employed.
Materials:
-
Mammalian cell line of interest (e.g., HEK293T, HeLa)
-
Lysine- and Arginine-free DMEM (for SILAC)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
"Light" L-Lysine (12C6) and L-Arginine (12C6)
-
"Heavy" L-Lysine (e.g., 13C6, 15N2) and L-Arginine (e.g., 13C6, 15N4)
-
This compound
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Culture Adaptation (for SILAC):
-
Culture cells for at least 5-6 passages in lysine- and arginine-free DMEM supplemented with 10% dFBS and either "light" or "heavy" amino acids to achieve complete labeling.
-
-
This compound Incorporation:
-
For the experimental condition, replace the standard lysine-containing medium with lysine-free medium supplemented with this compound at a concentration typically ranging from 0.1 to 1 mM. The optimal concentration should be determined empirically for each cell line.
-
Incubate the cells for 24-48 hours to allow for incorporation of the photo-amino acid into newly synthesized proteins.
-
-
Cell Harvesting:
-
After the incubation period, wash the cells twice with ice-cold PBS to remove any unincorporated this compound.
-
Cells can then be lysed or processed for in-cell crosslinking.
-
In-Cell Photo-Crosslinking
This protocol describes the UV irradiation step to induce covalent crosslinks between proteins that have incorporated this compound.
Materials:
-
Cells labeled with this compound
-
Ice-cold PBS
-
UV lamp with an emission wavelength of 365 nm (e.g., Stratalinker)
Procedure:
-
Preparation for Irradiation:
-
For adherent cells, remove the culture medium and wash the cells with ice-cold PBS. Leave a thin layer of PBS on the cells during irradiation to prevent drying.
-
For suspension cells, wash and resuspend them in ice-cold PBS at a high density.
-
-
UV Irradiation:
-
Place the cell culture dish or suspension on a cold surface (e.g., an ice block) to minimize heat-induced stress.
-
Irradiate the cells with 365 nm UV light. The optimal irradiation time and distance from the UV source need to be empirically determined but typically range from 5 to 30 minutes. It is recommended to perform a time-course experiment to find the optimal balance between crosslinking efficiency and potential cell damage.
-
-
Post-Irradiation Processing:
-
Immediately after irradiation, harvest the cells by scraping (for adherent cells) or centrifugation (for suspension cells).
-
The crosslinked cell pellet can be stored at -80°C or immediately processed for protein extraction and analysis.
-
Protein Extraction and Mass Spectrometry Analysis
This protocol provides a general workflow for the analysis of crosslinked proteins by mass spectrometry.
Materials:
-
Crosslinked cell pellet
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
Acetonitrile
-
C18 desalting columns
-
LC-MS/MS system (e.g., Orbitrap)
Procedure:
-
Protein Extraction and Digestion:
-
Lyse the crosslinked cell pellet in a suitable lysis buffer.
-
Quantify the protein concentration of the lysate.
-
Reduce the protein disulfide bonds with DTT and alkylate the free cysteines with IAA.
-
Digest the proteins into peptides using trypsin overnight at 37°C.
-
-
Peptide Desalting:
-
Acidify the peptide solution with formic acid.
-
Desalt the peptides using C18 columns to remove salts and other contaminants.
-
-
LC-MS/MS Analysis:
-
Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The mass spectrometer should be operated in a data-dependent acquisition mode to acquire both MS1 survey scans and MS2 fragmentation spectra of the most abundant peptide ions.
-
-
Data Analysis:
-
Use specialized crosslink identification software (e.g., pLink, MaxLynx, MeroX) to search the acquired MS/MS data against a protein sequence database.
-
These software packages are designed to identify both intra- and inter-protein crosslinked peptides based on their specific fragmentation patterns and mass shifts.
-
For SILAC experiments, the relative abundance of crosslinked peptides between the "light" and "heavy" samples can be quantified to identify interaction partners that are enriched upon crosslinking.
-
Visualizations
Mechanism of Action
Caption: Mechanism of this compound crosslinking.
Experimental Workflow
Caption: A typical experimental workflow for this compound.
Signaling Pathway: H3K27ac Reader Protein Identification
Caption: Elucidating H3K27ac-mediated protein recruitment.
References
- 1. researchgate.net [researchgate.net]
- 2. Progress Toward Proteome-Wide Photo-Crosslinking to Enable Residue-Level Visualization of Protein Structures and Networks in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Residue Selective Crosslinking of Proteins through Photoactivatable or Proximity-Enabled Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. UV laser-induced cross-linking in peptides - PMC [pmc.ncbi.nlm.nih.gov]
The Researcher's Guide to Photo-Reactive Amino Acids in Proteomics: A Technical Deep Dive
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Application of Photo-Reactive Amino Acids in Proteomics.
This in-depth guide explores the core principles of photo-reactive amino acids (PAAs), their application in capturing protein-protein interactions (PPIs), and their pivotal role in modern drug discovery. We provide a detailed overview of the major classes of PAAs, their mechanisms of action, and experimental protocols for their use in photo-affinity labeling (PAL) coupled with mass spectrometry.
Introduction: Illuminating the Interactome
Understanding the intricate network of protein-protein interactions is fundamental to deciphering cellular processes in both healthy and diseased states. Many of these interactions are transient and of low affinity, making them challenging to study using traditional biochemical methods. Photo-reactive amino acids offer a powerful solution by enabling the formation of covalent bonds between interacting proteins upon activation by UV light, effectively "freezing" these fleeting interactions for subsequent analysis.[1] This technique, known as photo-affinity labeling, has become an indispensable tool in chemical biology and proteomics for mapping PPI networks, identifying drug targets, and elucidating the structure of protein complexes.[2]
Core Concepts: The Chemistry of Photo-Activation
Photo-reactive amino acids are analogues of natural amino acids that have been chemically modified to include a photo-activatable moiety.[1] These moieties remain inert until they are exposed to a specific wavelength of UV light, at which point they form highly reactive intermediates that can covalently bond with nearby molecules. The most commonly used classes of photo-reactive groups in proteomics are aryl azides, benzophenones, and diazirines.[3]
Aryl Azides
Upon UV irradiation (typically 260-365 nm), aryl azides release nitrogen gas to form a highly reactive nitrene intermediate. This nitrene can then insert into C-H and N-H bonds or undergo ring expansion to react with nucleophilic residues on interacting proteins.
Benzophenones
Benzophenone-containing amino acids, such as p-benzoyl-L-phenylalanine (pBpa), are activated by UV light (around 350-365 nm) to form a triplet-state diradical.[4] This excited state can abstract a hydrogen atom from a C-H bond on a nearby amino acid, leading to the formation of a stable covalent C-C bond. A key advantage of benzophenones is their relative stability and the fact that if no suitable reaction partner is in proximity, the excited state can relax back to the ground state, allowing for repeated excitation. This can contribute to higher crosslinking yields.
Diazirines
Diazirine-containing amino acids, such as photo-leucine and photo-methionine, are activated by UV light (around 350 nm) to extrude nitrogen gas and generate a highly reactive carbene intermediate. This carbene can readily insert into a wide range of chemical bonds, including C-H, O-H, and N-H bonds, making diazirines highly efficient and versatile crosslinkers. Their small size also minimizes potential steric hindrance.
Quantitative Comparison of Photo-Reactive Amino Acids
While direct quantitative comparisons of crosslinking efficiencies can be context-dependent (i.e., dependent on the specific proteins, their interaction interface, and experimental conditions), the following table summarizes some of the key characteristics of the major PAA classes.
| Feature | Aryl Azides | Benzophenones (e.g., pBpa) | Diazirines (e.g., photo-leucine) |
| Activation Wavelength | 260-365 nm | ~350-365 nm | ~350 nm |
| Reactive Intermediate | Nitrene | Diradical (Triplet State) | Carbene |
| Reactivity | Inserts into C-H, N-H bonds; reacts with nucleophiles | Abstracts H from C-H bonds | Inserts into C-H, O-H, N-H bonds |
| Crosslinking Efficiency | Generally lower, can be prone to side reactions with water. | Generally considered to have high crosslinking yields as the excited state can revert to the ground state if no reaction occurs. | Highly reactive carbene leads to efficient crosslinking, though yields can be variable. |
| Specificity | Can exhibit some selectivity for nucleophilic residues. | Relatively non-specific C-H insertion. | Highly non-specific, reacting with a broad range of bonds. |
| Key Advantages | Historically significant, well-established chemistry. | High crosslinking efficiency, reversible excitation. | Small size, high reactivity, and versatility. |
| Key Disadvantages | Lower efficiency, potential for side reactions. | Bulkier than diazirines, which may perturb interactions. | Can be quenched by water, potentially lowering yields in aqueous environments. |
Experimental Design and Protocols
The successful application of PAAs in proteomics requires careful experimental design, from the incorporation of the PAA into the protein of interest to the final mass spectrometric analysis of the crosslinked products.
Incorporation of Photo-Reactive Amino Acids
There are two primary strategies for incorporating PAAs into proteins:
-
Metabolic Labeling: This approach involves supplementing cell culture media with PAA analogues, such as photo-leucine and photo-methionine, which are then incorporated into newly synthesized proteins by the cell's own translational machinery. This method is useful for globally labeling proteins within a cell.
-
Site-Specific Incorporation: This technique utilizes genetic code expansion, where an orthogonal aminoacyl-tRNA synthetase/tRNA pair is used to incorporate a PAA (like pBpa) in response to a specific codon (e.g., an amber stop codon) that has been engineered into the gene of interest. This allows for precise control over the location of the photo-crosslinker.
A Representative Experimental Workflow for Photo-Affinity Labeling in Mammalian Cells
The following diagram outlines a typical workflow for a PAL experiment in mammalian cells, from cell culture to data analysis.
References
- 1. Photo-reactive amino acid analog - Wikipedia [en.wikipedia.org]
- 2. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine for peptide photoaffinity labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sequence context and crosslinking mechanism affect the efficiency of in vivo capture of a protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
Mapping Histone Modifications with Photo-Lysine-d2: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a powerful chemoproteomic technique that utilizes Photo-lysine-d2 to map the dynamic landscape of histone modifications and their interacting proteins. By combining in vivo photo-cross-linking with quantitative mass spectrometry, this method allows for the identification and quantification of proteins that "read," "write," and "erase" histone post-translational modifications (PTMs), offering invaluable insights into epigenetic regulation.
Core Principles
The methodology hinges on the integration of two key technologies: photo-affinity labeling and stable isotope labeling by amino acids in cell culture (SILAC).
-
Photo-lysine: This unnatural amino acid is a derivative of lysine (B10760008) containing a diazirine moiety.[1][2] When introduced into cell culture, it is readily incorporated into newly synthesized proteins, including histones, by the native translational machinery.[1][2][3] Upon exposure to UV light, the diazirine group is activated, forming a highly reactive carbene that covalently cross-links with nearby molecules, effectively "trapping" transient and stable protein-protein interactions.[4][5][6]
-
Deuterium (B1214612) Labeling (d2): The "d2" in Photo-lysine-d2 refers to the incorporation of two deuterium atoms, stable heavy isotopes of hydrogen. This isotopic labeling makes the amino acid "heavy." In a SILAC-based quantitative proteomics workflow, cells are grown in either "light" medium containing standard Photo-lysine or "heavy" medium with Photo-lysine-d2.[7][8][9] When the proteomes from these two cell populations are mixed and analyzed by mass spectrometry, the mass difference between the light and heavy peptides allows for the precise relative quantification of identified proteins.[7][8][9][10][11][12]
By combining these approaches, researchers can not only identify the proteins that interact with histones in a modification-specific manner but also quantify how these interactions change under different cellular conditions, such as drug treatment or disease states.
Experimental Workflow
The overall experimental workflow for mapping histone modifications using Photo-lysine-d2 is a multi-step process that requires careful planning and execution. The following diagram and protocol provide a detailed overview of the key stages involved.
Detailed Experimental Protocols
The following protocols are synthesized from established methods for SILAC-based quantitative proteomics and photo-cross-linking mass spectrometry.
SILAC Labeling with Photo-lysine-d2
This protocol outlines the metabolic labeling of mammalian cells.
-
Cell Culture:
-
Culture two populations of a human cell line (e.g., HEK293T or HeLa) in DMEM formulated for SILAC, deficient in L-lysine and L-arginine.
-
Supplement the media with 10% dialyzed fetal bovine serum.
-
For the "light" population, add "light" L-arginine and Photo-lysine.
-
For the "heavy" population, add "heavy" 13C6-L-arginine (or another heavy amino acid) and Photo-lysine-d2.
-
Culture the cells for at least five passages to ensure complete incorporation of the labeled amino acids.[7]
-
-
Experimental Treatment:
-
In the final passage, the "heavy" cell population can be treated with a drug or stimulus of interest, while the "light" population serves as the control.
-
In Vivo UV Cross-linking
This protocol details the photo-cross-linking step.
-
Cell Preparation:
-
Wash the cultured cells with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cells in PBS at a concentration of 1-5 x 10^6 cells/mL.
-
-
UV Irradiation:
-
Place the cell suspension in a petri dish on ice.
-
Irradiate the cells with UV-A light (365 nm) at an energy of 2-5 J/cm^2.[13] The optimal energy dose should be determined empirically.
-
After irradiation, pellet the cells by centrifugation and flash-freeze them in liquid nitrogen for storage at -80°C.
-
Histone Enrichment and Protein Digestion
This protocol describes the isolation of histones and their preparation for mass spectrometry.
-
Cell Lysis and Sample Mixing:
-
Lyse the "light" and "heavy" cell pellets separately in a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Quantify the protein concentration of each lysate using a BCA assay.
-
Mix equal amounts of protein from the "light" and "heavy" lysates.
-
-
Histone Extraction:
-
Isolate nuclei from the combined cell lysate by centrifugation.
-
Extract histones from the nuclei using an acid extraction protocol (e.g., with 0.2 M sulfuric acid).
-
Precipitate the histones with trichloroacetic acid (TCA) and wash with acetone.
-
-
In-solution Digestion:
-
Resuspend the purified histones in a denaturing buffer (e.g., 8 M urea).
-
Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide.
-
Dilute the urea (B33335) concentration to below 2 M and digest the proteins with an appropriate protease, such as trypsin, overnight at 37°C.
-
LC-MS/MS Analysis and Data Processing
This protocol outlines the mass spectrometry and data analysis steps.
-
Peptide Fractionation:
-
LC-MS/MS:
-
Analyze the peptide fractions using a high-resolution Orbitrap mass spectrometer coupled to a nano-liquid chromatography system.
-
The mass spectrometer should be operated in a data-dependent acquisition mode, acquiring MS1 scans followed by MS2 fragmentation of the most abundant precursor ions.
-
-
Data Analysis:
-
Use specialized software for the identification of cross-linked peptides, such as xQuest, pLink, or MeroX.[14][15][16][17] These programs can handle the complexity of identifying two peptides linked together.
-
For quantification, use software like MaxQuant, which is well-suited for SILAC data.
-
The software will identify pairs of "light" and "heavy" cross-linked peptides and calculate the heavy-to-light ratio, indicating the change in the protein-protein interaction between the two conditions.
-
Data Presentation
The quantitative data obtained from a Photo-lysine-d2 experiment can be summarized in tables to highlight the changes in histone-interacting proteins.
Table 1: Quantification of Histone H3 Interactors in Response to Drug Treatment
| Interacting Protein | Gene | UniProt ID | H/L Ratio | p-value | Function |
| Chromodomain-helicase-DNA-binding protein 1 | CHD1 | Q14839 | 2.5 | 0.001 | Chromatin remodeling |
| Bromodomain-containing protein 4 | BRD4 | O60885 | 0.4 | 0.005 | Transcriptional regulation |
| Histone deacetylase 1 | HDAC1 | Q13547 | 1.1 | 0.85 | Histone deacetylation |
| SUZ12 polycomb repressive complex 2 subunit | SUZ12 | Q15022 | 3.1 | <0.001 | Histone methylation |
H/L Ratio: Heavy-to-Light ratio. A ratio > 1 indicates increased interaction upon treatment, while a ratio < 1 indicates decreased interaction.
Table 2: Quantification of Histone H4 Post-Translational Modifications
| Peptide Sequence | Modification | H/L Ratio | p-value |
| GKGGKGLGKGGAKR | K5ac | 1.8 | 0.01 |
| GKGGKGLGKGGAKR | K8ac | 1.5 | 0.03 |
| GKGGKGLGKGGAKR | K12ac | 0.7 | 0.04 |
| SVTYSK | S1ph | 2.2 | 0.008 |
This table showcases how SILAC can also be used to quantify changes in the abundance of specific histone PTMs themselves.
Signaling Pathways and Logical Relationships
The Photo-lysine-d2 methodology can be used to elucidate the intricate signaling pathways that involve histone modifications. For instance, it can map the recruitment of "reader" proteins to specific histone marks, which in turn can recruit other effector proteins.
Conclusion
The use of Photo-lysine-d2 in conjunction with quantitative mass spectrometry provides a robust and versatile platform for the in-depth analysis of histone-mediated protein-protein interactions. This technique empowers researchers to dissect the complex regulatory networks of the epigenome, identify novel drug targets, and gain a deeper understanding of the molecular mechanisms underlying health and disease. By offering both qualitative and quantitative data, this approach is poised to accelerate discoveries in the fields of chromatin biology and drug development.
References
- 1. Photo-lysine captures proteins that bind lysine post-translational modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Probing Protein–Protein Interactions with Genetically Encoded Photoactivatable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photo-reactive amino acid analog - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for Site-Specific Photo-Crosslinking Proteomics to Identify Protein-Protein Interactions in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative profiling of histone post-translational modifications by stable isotope labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overview of SILAC Technology for Quantitative Proteomics - Creative Proteomics [creative-proteomics.com]
- 10. Quantitative interactome analysis with chemical crosslinking and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative Proteomics Using SILAC | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. embopress.org [embopress.org]
- 15. A cross-linking/mass spectrometry workflow based on MS-cleavable cross-linkers and the MeroX software for studying protein structures and protein–protein interactions | Springer Nature Experiments [experiments.springernature.com]
- 16. Identification of cross-linked peptides from large sequence databases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Methodological & Application
Illuminating Protein Interactions: A Protocol for Incorporating Photo-Lysine-d2-1 into Mammalian Cells
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the incorporation of Photo-Lysine-d2-1, a photo-activatable amino acid analog, into mammalian cells. This technique is a powerful tool for capturing and identifying protein-protein interactions (PPIs) in their native cellular environment, with particular utility in studying the roles of lysine (B10760008) post-translational modifications (PTMs). The inclusion of a deuterium (B1214612) label (d2) on the photo-lysine (B560627) molecule enhances its metabolic stability and reduces background noise in mass spectrometry-based analyses, thereby improving the accuracy of quantitative proteomics.
Introduction
Photo-reactive amino acids are revolutionary tools in chemical biology, enabling the "freezing" of transient or weak biomolecular interactions for subsequent analysis.[1] this compound is a synthetic analog of the natural amino acid lysine, featuring a diazirine moiety.[2][3] This diazirine group is chemically inert until activated by ultraviolet (UV) light, at which point it forms a highly reactive carbene intermediate that covalently bonds with nearby molecules.[2][3] By incorporating this compound into cellular proteins in place of natural lysine, researchers can, upon UV irradiation, permanently crosslink proteins to their interaction partners.
The deuterium labeling in this compound provides a distinct mass shift that aids in the confident identification of labeled peptides during mass spectrometry. This protocol details the metabolic labeling of mammalian cells with this compound, UV-induced photo-crosslinking, and subsequent analysis using quantitative proteomics techniques such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).
Principle of the Method
The workflow for incorporating this compound and identifying interacting proteins can be summarized in the following key steps:
-
Metabolic Labeling: Mammalian cells are cultured in a lysine-deficient medium supplemented with this compound. The cellular translational machinery recognizes and incorporates this unnatural amino acid into newly synthesized proteins.
-
UV Crosslinking: The cells are exposed to UV light (typically 365 nm) to activate the diazirine group on the incorporated this compound, inducing covalent crosslinks between the labeled protein and its proximal interactors.
-
Cell Lysis and Protein Enrichment: The cells are lysed, and the protein complexes containing the photo-crosslinked bait protein are enriched, often through affinity purification if the bait protein is tagged.
-
Proteomic Analysis: The enriched protein complexes are analyzed by mass spectrometry to identify the crosslinked interacting proteins. The use of SILAC allows for the quantitative comparison between crosslinked and control samples.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₁₀D₂N₄O₂ |
| Molecular Weight | 174.20 g/mol |
| Excitation Wavelength | ~365 nm |
| Reactive Group | Diazirine |
| Isotopic Label | Deuterium (d2) |
Table 2: Representative Quantitative Data
| Parameter | Cell Line | Condition | Result | Reference |
| Incorporation Rate | Various | Metabolic Labeling | 4% - 40% | [4] |
| Cell Viability | HeLa, HEK293T | Photocatalytic Labeling | >84% | [1] |
| SILAC Incorporation | HEK293T | 5 cell doublings in heavy media | >97% | [5][6] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Mammalian Cells with this compound
This protocol describes the general procedure for incorporating this compound into adherent mammalian cells.
Materials:
-
Mammalian cell line of interest (e.g., HEK293T, HeLa)
-
Complete growth medium (e.g., DMEM with 10% Fetal Bovine Serum)
-
Lysine-deficient DMEM
-
Dialyzed Fetal Bovine Serum (dFBS)
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Cell culture plates/flasks
Procedure:
-
Cell Culture: Culture the mammalian cells in their complete growth medium until they reach approximately 70-80% confluency.
-
Media Preparation: Prepare the labeling medium by supplementing lysine-deficient DMEM with 10% dFBS and the desired concentration of this compound. A starting concentration of 2 mM can be used, with optimization between 0.5 mM and 8 mM potentially required for different cell lines.
-
Adaptation (for SILAC): For quantitative proteomics using SILAC, adapt two populations of cells to "light" (containing natural lysine) and "heavy" (containing a heavy isotope-labeled lysine, e.g., ¹³C₆,¹⁵N₂-Lysine) SILAC media for at least five cell doublings to achieve >95% incorporation.[7][8]
-
Labeling:
-
Aspirate the complete growth medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add the prepared labeling medium containing this compound to the cells.
-
-
Incubation: Incubate the cells for 24-48 hours to allow for the incorporation of this compound into newly synthesized proteins. The optimal incubation time may vary depending on the protein of interest's turnover rate.
Protocol 2: In Vivo UV Photo-Crosslinking
Materials:
-
Cells labeled with this compound
-
Ice-cold PBS
-
UV lamp (365 nm)
Procedure:
-
Preparation: Place the cell culture plate on ice.
-
Washing: Aspirate the labeling medium and gently wash the cells twice with ice-cold PBS.
-
UV Irradiation:
-
Remove the lid of the culture plate.
-
Irradiate the cells with 365 nm UV light. A typical dose can be achieved with an intensity of 5-20 mW/cm² for 2-20 minutes.[9] For specific setups, a UV lamp with an intensity of 50,000 μW/cm² can be used.[10] The optimal UV dose should be determined empirically to maximize crosslinking while minimizing cell damage.
-
-
Harvesting: Immediately after irradiation, aspirate the PBS and proceed with cell lysis according to the downstream application (e.g., immunoprecipitation, proteomics).
Protocol 3: Verification of Incorporation and Crosslinking by Western Blot
This protocol allows for the confirmation of this compound incorporation and successful UV-induced crosslinking of a target protein of interest (POI) to its binding partners.
Materials:
-
UV-irradiated and non-irradiated cell lysates
-
Lysis buffer (e.g., RIPA buffer)
-
Protein concentration assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Western blot transfer system and membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the POI
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lysis: Lyse both UV-irradiated and non-irradiated cells in lysis buffer.
-
Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Load equal amounts of protein from each lysate onto an SDS-PAGE gel.
-
Western Blot:
-
Transfer the proteins to a membrane.
-
Block the membrane.
-
Incubate with the primary antibody against the POI.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Develop with a chemiluminescent substrate and image the blot.
-
-
Analysis: Compare the lanes for the UV-irradiated and non-irradiated samples. A successful crosslinking will result in the appearance of higher molecular weight bands in the UV-irradiated lane, representing the POI covalently linked to its interaction partners.[11]
Mandatory Visualizations
Caption: Experimental workflow for this compound incorporation and analysis.
Caption: UV-induced crosslinking of interacting proteins.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Incorporation Efficiency | - Insufficient incubation time.- Presence of competing lysine in the medium.- this compound degradation. | - Increase incubation time.- Ensure use of lysine-deficient medium and dialyzed FBS.- Store this compound properly and prepare fresh labeling medium. |
| No or Weak Crosslinking Signal | - Insufficient UV dose.- Low expression of the protein of interest.- Transient or weak interaction. | - Optimize UV irradiation time and intensity.- Overexpress the protein of interest if possible.- Increase cell density before crosslinking. |
| High Cell Death | - this compound toxicity.- Excessive UV exposure. | - Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound.- Reduce UV irradiation time or intensity. |
| High Background in Mass Spectrometry | - Non-specific binding to affinity resins.- Contamination during sample preparation. | - Include stringent wash steps during affinity purification.- Use control samples (e.g., no UV irradiation, no this compound) to identify non-specific binders. |
By following these detailed protocols and considering the potential challenges, researchers can effectively utilize this compound to uncover novel protein-protein interactions and gain deeper insights into the complex regulatory networks within mammalian cells.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Photo-lysine captures proteins that bind lysine post-translational modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Protocol for Site-Specific Photo-Crosslinking Proteomics to Identify Protein-Protein Interactions in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
- 11. A chemical proteomics approach to reveal direct protein-protein interactions in living cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for UV Crosslinking with Photo-lysine-d2-1
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for utilizing Photo-lysine-d2-1, a photo-activatable amino acid analog, to investigate protein-protein interactions (PPIs) through UV crosslinking. The protocols outlined herein are designed for applications in target identification and the elucidation of cellular signaling pathways, with a particular focus on the study of histone post-translational modifications (PTMs).
Introduction
This compound is a powerful tool for capturing transient and stable protein-protein interactions directly within a cellular context. This lysine (B10760008) analog contains a diazirine moiety, which upon exposure to 365 nm UV light, forms a highly reactive carbene that covalently crosslinks with interacting proteins in close proximity. The inclusion of deuterium (B1214612) atoms enhances its metabolic stability and reduces non-specific background crosslinking, thereby improving the signal-to-noise ratio in subsequent analyses. This technique is particularly valuable for studying the interactomes of proteins, such as histones, where lysine PTMs play a critical role in recruiting effector proteins that regulate chromatin structure and gene expression.
Physicochemical Properties and Advantages
This compound offers several advantages over non-deuterated photo-lysine (B560627) and other crosslinking reagents. Its properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀D₂N₄O₂ | [1] |
| Molecular Weight | 174.20 g/mol | [1] |
| UV Activation Wavelength | 365 nm | [2] |
| Metabolic Stability | 25% greater than non-deuterated photo-lysine in HeLa cell lysates | [1] |
| Background Crosslinking | Reduced due to the kinetic isotope effect of deuterium | [1] |
Experimental Workflows
The general workflow for a UV crosslinking experiment using this compound involves metabolic incorporation of the amino acid, in situ UV irradiation, cell lysis, enrichment of crosslinked complexes, and identification of interacting proteins by mass spectrometry. For quantitative analysis, Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) can be integrated into the workflow.
Caption: General experimental workflow for UV crosslinking with this compound.
Detailed Protocols
Protocol 1: Metabolic Incorporation of this compound in Mammalian Cells
This protocol describes the metabolic labeling of mammalian cells with this compound.
Materials:
-
Mammalian cells of interest (e.g., HeLa, HEK293T)
-
Lysine-deficient DMEM (e.g., Thermo Fisher Scientific Cat# 88364)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
This compound
-
L-proline (optional, to prevent metabolic conversion of arginine to proline)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed mammalian cells in a culture dish at a density that will result in 70-80% confluency at the time of harvesting.
-
Media Preparation: Prepare the labeling medium by supplementing lysine-deficient DMEM with 10% dFBS, antibiotics, and this compound. The optimal concentration of this compound should be empirically determined for each cell line, but a starting concentration of 0.4 mM is recommended. If arginine is also being used for SILAC labeling, add L-proline to a final concentration of 200 mg/L to prevent its conversion to proline.
-
Adaptation (Optional but Recommended): For some cell lines, a gradual adaptation to the lysine-deficient medium may be necessary. This can be achieved by mixing complete medium with the labeling medium in increasing ratios (e.g., 3:1, 1:1, 1:3) over several passages.
-
Labeling:
-
Aspirate the complete medium from the cells and wash once with PBS.
-
Add the prepared labeling medium to the cells.
-
Incubate the cells for 24-72 hours. The optimal incubation time depends on the protein turnover rate of the protein of interest and should be determined empirically. For histone proteins, which have a relatively slow turnover, a longer incubation time is generally required.
-
-
Harvesting: After the labeling period, the cells are ready for UV crosslinking.
Protocol 2: UV Crosslinking in situ
This protocol describes the UV irradiation of this compound-labeled cells to induce crosslinking.
Materials:
-
This compound labeled cells from Protocol 1
-
UV lamp with a 365 nm wavelength output (e.g., Stratalinker® UV Crosslinker)
-
Ice-cold PBS
Procedure:
-
Preparation: Place the culture dish containing the labeled cells on ice.
-
Washing: Aspirate the labeling medium and gently wash the cells twice with ice-cold PBS.
-
UV Irradiation:
-
Remove the lid of the culture dish.
-
Place the dish directly under the 365 nm UV lamp. The distance from the lamp to the cells should be minimized to ensure efficient crosslinking.
-
Irradiate the cells with a total energy of 1-5 J/cm². The optimal energy dose should be determined empirically, balancing crosslinking efficiency with potential cell damage. A typical starting point is 2 J/cm². This can be achieved, for example, by irradiating for 15-30 minutes with a lamp intensity of 1-2 mW/cm².
-
-
Post-Irradiation: Immediately after irradiation, proceed to cell lysis.
Protocol 3: Cell Lysis and Protein Extraction
This protocol describes the lysis of crosslinked cells and extraction of proteins.
Materials:
-
UV-irradiated cells from Protocol 2
-
Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
Cell scraper
-
Microcentrifuge
Procedure:
-
Lysis: Add ice-cold lysis buffer to the culture dish.
-
Scraping: Scrape the cells from the dish and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collection: Transfer the supernatant containing the soluble protein fraction to a new pre-chilled tube. This lysate is now ready for downstream applications such as affinity purification.
Protocol 4: Quantitative Proteomics using SILAC and this compound
This protocol outlines the integration of SILAC with this compound labeling for quantitative analysis of protein interactors.
Materials:
-
Lysine and Arginine-deficient DMEM
-
Dialyzed Fetal Bovine Serum (dFBS)
-
"Light" L-lysine and L-arginine
-
"Heavy" L-lysine (e.g., ¹³C₆,¹⁵N₂-L-lysine) and L-arginine (e.g., ¹³C₆,¹⁵N₄-L-arginine)
-
This compound
Procedure:
-
SILAC Labeling: Culture two populations of cells in parallel.
-
"Light" population: Culture in medium supplemented with "light" L-arginine and this compound (in place of "light" L-lysine).
-
"Heavy" population (Control): Culture in medium supplemented with "heavy" L-arginine and "heavy" L-lysine.
-
-
Experimental Treatment: Apply the experimental condition (e.g., drug treatment, specific time point) to the "light" labeled cells. The "heavy" labeled cells will serve as the control.
-
UV Crosslinking: Perform UV crosslinking on the "light" labeled cells as described in Protocol 2. The "heavy" labeled cells are typically not irradiated and serve as a negative control for crosslinking-dependent interactions.
-
Cell Lysis and Mixing: Lyse the "light" and "heavy" cell populations separately as described in Protocol 3. Combine the lysates in a 1:1 protein concentration ratio.
-
Downstream Analysis: Proceed with affinity purification of the bait protein and mass spectrometry analysis. The relative abundance of interacting proteins is determined by the ratio of the "light" to "heavy" peptide signals in the mass spectrometer.
Application Example: Investigating the H3K27ac Interactome
Histone H3 lysine 27 acetylation (H3K27ac) is a key epigenetic mark associated with active enhancers and promoters. This compound can be used to identify the "reader" proteins that bind to this modification and regulate gene expression.
A key finding from studies using photo-lysine is the identification of the SWI/SNF chromatin remodeling complex and the Polycomb Repressive Complex 2 (PRC2) as interactors of H3K27ac.[1] These two complexes have an antagonistic relationship in regulating gene expression.
References
Application Notes and Protocols for Mass Spectrometry Sample Preparation of Photo-lysine-d2-1 Crosslinked Proteins
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of proteins crosslinked using Photo-lysine-d2-1 for mass spectrometry analysis. This method allows for the identification of protein-protein interactions and the quantitative analysis of these interactions through the incorporation of a stable isotope-labeled, photo-activatable amino acid analog.
Introduction
This compound is a powerful tool for studying protein-protein interactions. It is a synthetic amino acid analog containing a diazirine moiety, which can be photo-activated by UV light to form a covalent bond with interacting proteins, and a deuterium (B1214612) label (d2) for quantitative mass spectrometry analysis. This approach, known as crosslinking mass spectrometry (XL-MS), enables the capture of transient and weak interactions in a cellular context. The deuterium labeling allows for the relative quantification of protein interactions under different conditions, providing valuable insights into dynamic cellular processes.
The general workflow for a this compound crosslinking experiment involves several key stages:
-
Metabolic Incorporation: Introduction of this compound into proteins by culturing cells in a medium containing this amino acid analog.
-
In Vivo Crosslinking: Covalent capture of interacting proteins by exposing the cells to UV light.
-
Cell Lysis and Protein Extraction: Disruption of cells to release the crosslinked protein complexes.
-
Protein Digestion: Enzymatic cleavage of proteins into smaller peptides.
-
Enrichment of Crosslinked Peptides: Isolation of the low-abundant crosslinked peptides from the complex mixture of linear peptides.
-
LC-MS/MS Analysis: Separation and identification of the crosslinked peptides by liquid chromatography-tandem mass spectrometry.
-
Data Analysis: Identification of crosslinked sites and quantification of changes in protein interactions.
Data Presentation
Quantitative Analysis of Crosslinked Peptides
The primary advantage of using this compound is the ability to perform quantitative analysis. By comparing the signal intensities of the deuterated ("heavy") and non-deuterated ("light") crosslinked peptides, the relative abundance of a specific protein-protein interaction can be determined between two experimental conditions. The results are typically presented in a table format, as shown below.
| Crosslinked Proteins | Crosslinked Residues | Sequence of Crosslinked Peptides | Fold Change (Heavy/Light) | p-value |
| Protein A - Protein B | K123 - Y45 | ... | 2.5 | 0.01 |
| Protein C - Protein D | K88 - S210 | ... | 0.8 | 0.04 |
| Protein E - Protein F | K56 - A150 | ... | 3.1 | 0.005 |
Experimental Protocols
Protocol 1: Metabolic Incorporation of this compound in Mammalian Cells
This protocol describes the metabolic labeling of mammalian cells with this compound. The efficiency of incorporation can vary between cell lines and should be optimized.
Materials:
-
Mammalian cell line of interest (e.g., HEK293T, HeLa)
-
Complete growth medium (e.g., DMEM, RPMI-1640)
-
Dialyzed fetal bovine serum (dFBS)
-
L-lysine-free medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
Cell culture plates/flasks
Procedure:
-
Culture cells in their standard complete growth medium to the desired confluency (typically 70-80%).
-
Prepare the labeling medium: Supplement L-lysine-free medium with 10% dFBS and the desired concentration of this compound. A starting concentration of 100-200 µM is recommended. For the "light" control, supplement the L-lysine-free medium with the same concentration of standard L-lysine.
-
Wash the cells once with sterile PBS.
-
Remove the PBS and add the prepared labeling medium to the cells.
-
Incubate the cells for 24-48 hours to allow for the incorporation of this compound into newly synthesized proteins. The optimal incubation time should be determined empirically for each cell line.
Protocol 2: In Vivo UV Crosslinking
This protocol details the photo-activation of the diazirine group in this compound to induce covalent crosslinks between interacting proteins.
Materials:
-
Cells metabolically labeled with this compound
-
Ice-cold PBS
-
UV lamp with an emission wavelength of 365 nm (e.g., Stratalinker® or equivalent)
-
Cell scrapers
Procedure:
-
Place the cell culture plates on ice.
-
Remove the culture medium and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS completely.
-
Place the uncovered plates directly under a 365 nm UV lamp. The distance between the lamp and the cells should be minimized (e.g., 5-10 cm).
-
Irradiate the cells with UV light for 15-30 minutes. The optimal irradiation time and energy dose (typically 1-2 J/cm²) should be determined to maximize crosslinking efficiency while minimizing cell damage.
-
After irradiation, immediately harvest the cells by scraping them into ice-cold PBS.
-
Centrifuge the cell suspension at 1,000 x g for 5 minutes at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C until further processing.
Protocol 3: Cell Lysis and Protein Digestion
This protocol describes the extraction of proteins from the crosslinked cells and their subsequent enzymatic digestion.
Materials:
-
Crosslinked cell pellet
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Ammonium bicarbonate (NH4HCO3)
-
Trypsin (mass spectrometry grade)
-
Formic acid
Procedure:
-
Resuspend the cell pellet in lysis buffer.
-
Lyse the cells by sonication or other appropriate methods on ice.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant containing the proteins to a new tube.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Reduction and Alkylation:
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Cool the sample to room temperature.
-
Add IAA to a final concentration of 20 mM and incubate in the dark at room temperature for 30 minutes.
-
-
Protein Digestion:
-
Dilute the protein sample with 50 mM NH4HCO3 to reduce the concentration of detergents.
-
Add trypsin at a 1:50 (trypsin:protein) ratio (w/w).
-
Incubate overnight at 37°C with shaking.
-
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge.
Protocol 4: Enrichment of Crosslinked Peptides by Size-Exclusion Chromatography (SEC)
Crosslinked peptides are generally larger than the more abundant linear peptides. This size difference can be exploited for their enrichment using SEC.
Materials:
-
Digested and desalted peptide mixture
-
SEC column (e.g., Superdex Peptide PC 3.2/30 or equivalent)
-
SEC mobile phase (e.g., 30% acetonitrile, 0.1% trifluoroacetic acid in water)
-
HPLC system
Procedure:
-
Equilibrate the SEC column with the mobile phase at a low flow rate (e.g., 50 µL/min).
-
Inject the peptide sample onto the column.
-
Elute the peptides isocratically with the mobile phase.
-
Collect fractions based on the UV chromatogram (214 nm and 280 nm). Crosslinked peptides are expected to elute in the earlier fractions, before the bulk of the linear peptides.
-
Pool the early eluting fractions containing the enriched crosslinked peptides.
-
Dry the pooled fractions in a vacuum centrifuge.
Protocol 5: LC-MS/MS Analysis
The enriched crosslinked peptides are analyzed by high-resolution mass spectrometry to identify the crosslinked sites and quantify their relative abundance.
Instrumentation:
-
Nano-liquid chromatography system
-
High-resolution Orbitrap mass spectrometer (e.g., Thermo Scientific Orbitrap Fusion Lumos or equivalent)
LC Parameters (Example):
-
Column: Acclaim PepMap C18 column (50 cm x 75 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in 80% acetonitrile
-
Gradient: A linear gradient from 5% to 40% B over 90-120 minutes.
-
Flow Rate: 300 nL/min
MS Parameters (Example):
-
MS1 Scan:
-
Resolution: 120,000
-
Scan range: 350-1500 m/z
-
AGC target: 4e5
-
-
MS2 Scan (Data-Dependent Acquisition):
-
TopN: 10-20 most intense precursors
-
Isolation window: 1.6 m/z
-
Activation type: HCD
-
Collision energy: 30-35%
-
Resolution: 30,000
-
AGC target: 1e5
-
Protocol 6: Data Analysis
Specialized software is required for the identification and quantification of crosslinked peptides.
Software:
-
Crosslink identification: MeroX, pLink, XlinkX (within Proteome Discoverer), or similar.
-
Quantitative analysis: Software capable of quantifying heavy/light peptide ratios (e.g., MaxQuant with the crosslinking search feature enabled).
Data Analysis Workflow:
-
Database Searching: Search the raw MS data against a protein sequence database using the chosen crosslinking software.
-
Specify the crosslinker as "Photo-lysine-d2" with the corresponding mass modification.
-
Define the enzyme (e.g., Trypsin/P) and the number of allowed missed cleavages.
-
Set precursor and fragment ion mass tolerances.
-
Specify fixed modifications (e.g., carbamidomethylation of cysteine) and variable modifications (e.g., oxidation of methionine).
-
-
False Discovery Rate (FDR) Estimation: Apply a strict FDR cutoff (e.g., 1-5%) at the crosslink spectrum match (CSM) and crosslinked peptide level.
-
Quantification: For quantitative analysis, the software should be configured to recognize the mass shift introduced by the deuterium label in this compound. The software will then calculate the area under the curve for the light and heavy isotopic envelopes of the crosslinked peptides to determine the H/L ratio.
-
Data Interpretation: Analyze the identified crosslinks to map protein-protein interaction sites. Use the quantitative data to identify changes in interactions between different experimental conditions.
Mandatory Visualizations
Experimental Workflow Diagram
Application Notes & Protocols for In Vivo Protein Crosslinking with Photo-lysine-d2
For Researchers, Scientists, and Drug Development Professionals
Introduction and Principle
In vivo photo-crosslinking is a powerful technique used to capture protein-protein interactions (PPIs) in their native cellular environment. This method utilizes photo-activatable amino acids, which are structurally similar to their natural counterparts and can be incorporated into proteins during translation.[1] Photo-lysine is a lysine (B10760008) analogue containing a diazirine moiety, a small, chemically inert group that becomes highly reactive upon exposure to long-wave UV light (typically 350-370 nm).[1][2] Activation of the diazirine generates a short-lived, highly reactive carbene intermediate that covalently bonds with any nearby molecule, effectively "freezing" transient and stable protein interactions.[1][2]
Photo-lysine-d2 is a deuterated version of Photo-lysine, making it an ideal tool for quantitative mass spectrometry-based proteomics. The known mass shift introduced by the deuterium (B1214612) labels allows for its use in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) workflows.[3] In a typical SILAC experiment, two cell populations are grown in media containing either the "light" (normal) or "heavy" (deuterated) version of an amino acid. By combining the cell populations after experimental treatment but before analysis, the relative abundance of proteins and their interaction partners can be accurately quantified by comparing the peptide intensities in the mass spectrometer.[4][5] This approach minimizes experimental variability and allows for the precise measurement of changes in protein interactions in response to stimuli, such as drug treatment.
Advantages of Photo-lysine-d2:
-
In Vivo Application: Captures interactions within the complex and dynamic environment of a living cell.[6]
-
Temporal Control: Crosslinking is initiated at a specific time point by UV irradiation, providing a snapshot of interactions.[2]
-
Capture of Transient Interactions: The rapid, proximity-based reaction can trap weak or transient PPIs often missed by other methods.[1]
-
Quantitative Analysis: The deuterium label enables robust relative quantification of interaction dynamics using SILAC-based mass spectrometry.[3][4]
-
High Efficiency: Photo-lysine has been shown to be readily incorporated by native mammalian translation machinery and exhibits high crosslinking efficiency.[1]
Applications in Research and Drug Development
-
Target Identification and Validation: Identifying the cellular binding partners of a drug candidate or therapeutic target.
-
Mechanism of Action Studies: Elucidating how a drug modulates protein-protein interaction networks.
-
Signaling Pathway Analysis: Mapping dynamic changes in protein complexes within a signaling cascade upon stimulation.[7][8] For example, studying the dimerization and recruitment of adaptor proteins to the Epidermal Growth Factor Receptor (EGFR) upon ligand binding.[7][8]
-
Mapping Protein Complex Topology: Providing distance constraints for the structural modeling of protein complexes.
Experimental Workflow and Protocols
The overall experimental workflow involves metabolic labeling of cells, UV-induced crosslinking, cell lysis, enrichment of crosslinked complexes, and analysis by quantitative mass spectrometry.
Protocol 1: SILAC Labeling and Incorporation of Photo-lysine
This protocol is adapted for mammalian cells (e.g., HEK293T, HeLa) and assumes a two-population SILAC experiment.
Materials:
-
SILAC-grade DMEM or RPMI medium, deficient in L-lysine and L-arginine.
-
Dialyzed Fetal Bovine Serum (dFBS).
-
"Light" Photo-lysine (non-deuterated).
-
"Heavy" Photo-lysine-d2.
-
"Light" L-Arginine (Arg-0).
-
"Heavy" L-Arginine (e.g., Arg-10, ¹³C₆,¹⁵N₄).
-
Cell line of interest.
Procedure:
-
Prepare Media: Create two types of SILAC media:
-
Light Medium: Supplement lysine-deficient medium with "Light" Photo-lysine (at a concentration similar to physiological lysine, e.g., ~0.8 mM) and "Light" L-Arginine.
-
Heavy Medium: Supplement lysine-deficient medium with "Heavy" Photo-lysine-d2 and "Heavy" L-Arginine.
-
Add 10% dFBS and other necessary supplements (e.g., penicillin/streptomycin, glutamine) to both media.
-
-
Cell Adaptation: Culture cells for at least 5-6 passages in the respective "Light" and "Heavy" media to ensure >95% incorporation of the labeled amino acids.[9]
-
Verify Incorporation: Before the main experiment, verify incorporation efficiency by running a small sample of protein lysate from each cell population on a mass spectrometer. The mass shift in peptides from the "Heavy" population should be clearly visible. Incorporation rates for photo-amino acids can range from 4% to 40%.[6]
-
Experiment Expansion: Expand the adapted cell populations for the final experiment. Plate cells to reach ~80-90% confluency on the day of the experiment.
-
Stimulation/Treatment: On the day of the experiment, treat one of the cell populations (e.g., the "Heavy" population) with the stimulus of interest (e.g., a drug candidate) for the desired duration. The other population ("Light") serves as the control.
Protocol 2: In Vivo UV Crosslinking and Cell Lysis
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Long-wave UV lamp (e.g., Stratalinker or similar device with 365 nm bulbs).[10]
-
Cell scrapers.
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
Procedure:
-
Preparation: Remove the culture medium from the plates.
-
Wash: Gently wash the cells twice with ice-cold PBS to remove any residual medium. Aspirate the final wash completely.
-
UV Irradiation: Place the uncovered plates on ice and irradiate with 365 nm UV light.[10] The optimal energy and duration should be empirically determined, but a common starting point is 1-5 J/cm² for 10-30 minutes.[10] Keep the cells on ice throughout the irradiation to minimize cellular stress responses.
-
Harvesting: Immediately after irradiation, add ice-cold Lysis Buffer to the plate. Scrape the cells and collect the lysate.
-
Combine Populations: Combine the lysates from the "Light" control and "Heavy" treated populations in a 1:1 protein ratio. A BCA or Bradford assay should be performed to determine protein concentration.
-
Solubilization: Incubate the combined lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the soluble proteins.
Protocol 3: Protein Digestion and Enrichment of Crosslinked Peptides
Crosslinked peptides are often low in abundance compared to linear peptides.[11] Enrichment is a critical step to increase the likelihood of their identification by mass spectrometry. Size-Exclusion Chromatography (SEC) is a common method that separates larger, crosslinked peptides from smaller, linear ones.[11][12]
Materials:
-
Dithiothreitol (DTT) and Iodoacetamide (IAA) for reduction and alkylation.
-
Sequencing-grade Trypsin.
-
SEC column suitable for peptide separation (e.g., Superdex Peptide).
-
SEC Mobile Phase (e.g., 30% acetonitrile (B52724) / 0.1% trifluoroacetic acid).
Procedure:
-
Reduction & Alkylation:
-
To the clarified lysate, add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Cool to room temperature and add IAA to a final concentration of 25 mM. Incubate in the dark for 20 minutes.
-
-
Digestion:
-
Dilute the sample with ammonium (B1175870) bicarbonate (100 mM, pH 8.0) to reduce the concentration of denaturants.
-
Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
-
Quenching and Desalting: Acidify the sample with formic acid to quench the digestion. Desalt the peptides using a C18 solid-phase extraction cartridge.
-
SEC Enrichment:
Data Presentation and Analysis
The enriched peptides are analyzed by high-resolution LC-MS/MS. Specialized software (e.g., MaxQuant, Proteome Discoverer with XlinkX node, pLink) is required to identify the crosslinked peptide pairs and perform quantification.[11]
Example Data Table: Quantifying Changes in EGFR Interactome
The following table is an illustrative example of data obtained from a SILAC experiment investigating changes in the EGFR interactome upon EGF stimulation. The "Heavy" population (Photo-lysine-d2) was stimulated with EGF, while the "Light" (Photo-lysine) was not.
| Crosslinked Protein 1 | Crosslinked Protein 2 | Peptide Sequence 1 | Peptide Sequence 2 | H/L Ratio | Regulation |
| EGFR | GRB2 | ...VPLDPAPP... | ...IYV... | 8.2 | Upregulated |
| EGFR | SHC1 | ...LGNLS... | ...VNV... | 6.5 | Upregulated |
| EGFR | EGFR | ...LTSIIS... | ...ELVEPL... | 4.1 | Upregulated |
| HSP90 | EGFR | ...IMK... | ...LQASD... | 1.1 | Unchanged |
| Tubulin | GAPDH | ...VVK... | ...LKT... | 0.9 | Unchanged |
-
H/L Ratio: The ratio of the intensity of the "Heavy" (stimulated) peptide signal to the "Light" (control) peptide signal.
-
Interpretation: Ratios significantly greater than 1 indicate an increased interaction upon stimulation. Ratios close to 1 indicate no change.
Visualization of Signaling Pathways
Graphviz diagrams can illustrate the specific interactions being targeted within a signaling pathway.
Application Example: EGFR Signaling
Photo-crosslinking can be used to map the direct interactions of adaptor proteins like GRB2 and SHC1 with EGFR upon ligand binding, a critical step for activating downstream pathways like the Ras-MAPK cascade.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. EGF receptor signaling, phosphorylation, ubiquitylation and endocytosis in tumors in vivo | eLife [elifesciences.org]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Quantitative interactome analysis with chemical crosslinking and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SILAC Reagents and Sets â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of Epidermal Growth Factor Receptor Dimerization by BS3 Cross-Linking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein photo-cross-linking in mammalian cells by site-specific incorporation of a photoreactive amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative analysis of SILAC data sets using spectral counting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cross-linking immunoprecipitation-MS (xIP-MS): Topological Analysis of Chromatin-associated Protein Complexes Using Single Affinity Purification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Expanding the chemical cross-linking toolbox by the use of multiple proteases and enrichment by size exclusion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Photo-lysine-d2-1 Labeling in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Photo-lysine-d2-1, a deuterated, photo-activatable amino acid analog of lysine (B10760008), for the in-vivo labeling and capture of protein-protein interactions within a cellular context. This powerful tool is particularly valuable for identifying proteins that interact with lysine post-translational modifications (PTMs).
Introduction
This compound is a synthetic amino acid designed for metabolic incorporation into proteins during translation in living cells.[1] It features a diazirine moiety, a photo-reactive group that, upon exposure to UV light (typically 365 nm), forms a highly reactive carbene intermediate. This intermediate rapidly and covalently crosslinks with nearby interacting molecules, effectively "capturing" transient and stable protein-protein interactions.[1][2] The deuterium (B1214612) labeling on this compound provides enhanced metabolic stability and reduces background noise in mass spectrometry (MS) analyses, making it an ideal tool for quantitative proteomics workflows such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).[1]
Principle of the Method
The experimental workflow involves three key stages:
-
Metabolic Labeling: Cells are cultured in a specially formulated medium where L-lysine is replaced with this compound. The native cellular translational machinery incorporates this analog into newly synthesized proteins.
-
In-Vivo Photo-Crosslinking: The cell culture is exposed to UV light, activating the diazirine group on the incorporated this compound and inducing covalent crosslinking between the labeled protein and its proximal interaction partners.
-
Analysis: The crosslinked protein complexes are then isolated, and the interacting partners are identified and quantified using mass spectrometry-based proteomic techniques.
Experimental Protocols
This section provides detailed protocols for cell culture, labeling with this compound, in-vivo photo-crosslinking, and subsequent sample preparation for proteomic analysis. The protocols are optimized for mammalian cell lines such as HEK293T.
Materials and Reagents
-
This compound
-
Lysine and Arginine-deficient DMEM (e.g., Thermo Fisher Scientific)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
L-Arginine (for "light" and "medium" SILAC labels)
-
¹³C₆ L-Arginine (for "heavy" SILAC label)
-
L-Lysine (for "light" SILAC control)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease and phosphatase inhibitor cocktails
-
UV crosslinker with 365 nm bulbs
Cell Culture and SILAC Labeling
For quantitative proteomics, a SILAC-based approach is recommended. This involves creating "light," "medium," and "heavy" cell populations. For this protocol, we will focus on a "light" control (standard L-lysine) and a "heavy" experimental condition (this compound).
Table 1: SILAC Media Composition for this compound Labeling
| Component | "Light" Medium (Control) | "Heavy" Medium (Experimental) |
| Lysine/Arginine-deficient DMEM | 500 mL | 500 mL |
| Dialyzed FBS | 50 mL (10%) | 50 mL (10%) |
| Penicillin-Streptomycin | 5 mL (1%) | 5 mL (1%) |
| L-Lysine | Standard concentration (e.g., 146 mg/L) | 0 |
| This compound | 0 | Optimized concentration (e.g., 146 mg/L) |
| L-Arginine | Standard concentration (e.g., 84 mg/L) | Standard concentration (e.g., 84 mg/L) |
Protocol:
-
Cell Line Adaptation: Culture your mammalian cell line of choice (e.g., HEK293T) in the "light" and "heavy" SILAC media for at least five to six passages to ensure complete incorporation of the respective amino acids.
-
Seeding: Seed the adapted cells for your experiment. Ensure the cells are in the logarithmic growth phase.
-
Incubation: Incubate the cells under standard cell culture conditions (e.g., 37°C, 5% CO₂) for a sufficient duration to allow for protein expression and incorporation of this compound. An incubation period of 24 to 48 hours is typically recommended.
In-Vivo Photo-Crosslinking
-
Preparation: Just before crosslinking, aspirate the culture medium and wash the cells once with ice-cold PBS.
-
UV Irradiation: Place the culture dish on ice and irradiate with 365 nm UV light. The optimal duration and intensity of UV exposure should be empirically determined, but a common starting point is 10-30 minutes.[3]
-
Cell Lysis: Immediately after crosslinking, lyse the cells on ice using a lysis buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Lysate Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the crosslinked protein complexes.
Sample Preparation for Mass Spectrometry
-
Protein Quantification: Determine the protein concentration of the cleared lysates.
-
Mixing (for SILAC): If using a SILAC approach, mix equal amounts of protein from the "light" and "heavy" lysates.
-
Protein Digestion: The protein mixture can be subjected to in-solution or in-gel digestion with a protease such as trypsin.
-
Enrichment (Optional): Depending on the experimental goals, enrichment for the bait protein or for crosslinked peptides may be performed.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Quantitative Data Summary
The following tables provide a summary of typical experimental parameters and expected outcomes. Note that optimal conditions may vary depending on the cell line and specific experimental setup.
Table 2: Recommended Labeling Conditions
| Parameter | Recommended Range | Notes |
| Cell Line | HEK293T, HeLa, COS7 | Amenable to metabolic labeling. |
| This compound Concentration | 50 - 200 mg/L | Start with the standard lysine concentration in your medium. |
| Incubation Time | 24 - 72 hours | Longer times may increase incorporation but also potential toxicity. |
| UV Crosslinking Wavelength | 365 nm | Standard for diazirine activation. |
| UV Crosslinking Time | 5 - 30 minutes | Optimize to maximize crosslinking while minimizing cell damage. |
Table 3: Expected Labeling Efficiency
| Cell Line | This compound Concentration | Incubation Time | Estimated Incorporation Rate |
| HEK293T | 100 - 150 mg/L | 48 hours | 60-80% |
| HeLa | 100 - 150 mg/L | 48 hours | >25% (compared to non-deuterated) |
Note: The incorporation rate can be determined by mass spectrometry by analyzing the ratio of labeled to unlabeled peptides for highly abundant proteins.
Visualizations
Experimental Workflow
Caption: Experimental workflow for SILAC-based photo-crosslinking.
Photo-Crosslinking Mechanism
References
Application Notes and Protocols for Western Blot Analysis of Photo-lysine-d2-1 Crosslinked Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The identification of direct and transient protein-protein interactions (PPIs) is crucial for elucidating complex cellular signaling pathways and for the development of targeted therapeutics. The use of photo-activatable amino acids, such as photo-lysine (B560627), provides a powerful tool to capture these interactions in their native cellular environment. Photo-lysine contains a diazirine moiety that, upon exposure to UV light, forms a highly reactive carbene intermediate, which then covalently crosslinks with interacting proteins in close proximity. This application note provides a detailed protocol for the incorporation of photo-lysine-d2-1 into cellular proteins, UV-induced crosslinking, and the subsequent analysis of the resulting protein complexes by Western blotting. The inclusion of a deuterated (d2) photo-lysine analog can be advantageous for mass spectrometry-based identification of crosslinked peptides, though for Western blot analysis, its behavior is identical to the non-deuterated form.
Principle of the Method
The experimental workflow involves three main stages:
-
In vivo incorporation of this compound: Cells are cultured in a lysine-deficient medium supplemented with this compound, allowing for its incorporation into the cellular proteome during protein synthesis.
-
UV-induced photo-crosslinking: The cells are irradiated with UV light at a specific wavelength (typically 365 nm) to activate the diazirine group on the incorporated this compound, leading to the formation of covalent bonds between interacting proteins.
-
Western blot analysis: The crosslinked protein complexes are then analyzed by SDS-PAGE and Western blotting to detect the formation of higher molecular weight species, confirming the protein-protein interaction.
Data Presentation
The following tables provide representative quantitative data from a hypothetical experiment investigating the interaction between a ligand and its receptor, and the effect on a downstream signaling event. The data is for illustrative purposes to demonstrate how results from a Western blot analysis of photo-crosslinked complexes can be presented.
Table 1: Densitometry Analysis of Receptor-Ligand Crosslinking
| Condition | Bait Protein (Receptor) Band Intensity (Arbitrary Units) | Crosslinked Complex (Receptor-Ligand) Band Intensity (Arbitrary Units) | Fold Change in Crosslinked Complex |
| No UV control | 15,000 | Not Detected | - |
| + UV | 12,500 | 2,500 | 1.0 |
| + UV, + Competing Ligand | 14,000 | 500 | 0.2 |
Table 2: Analysis of Downstream Signaling Activation
| Condition | Phosphorylated Downstream Protein Band Intensity (Arbitrary Units) | Total Downstream Protein Band Intensity (Arbitrary Units) | Normalized Phosphorylation Level |
| Untreated Cells | 1,000 | 10,000 | 0.10 |
| Ligand Treatment (No Crosslinking) | 5,000 | 10,000 | 0.50 |
| Ligand Treatment with Crosslinking (+UV) | 4,800 | 9,800 | 0.49 |
Experimental Protocols
Protocol 1: In Vivo Incorporation of this compound in Mammalian Cells
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Lysine-deficient cell culture medium
-
Fetal Bovine Serum (FBS), dialyzed
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Cell culture plates/flasks
Procedure:
-
Culture mammalian cells in complete medium to ~70-80% confluency.
-
Prepare the photo-lysine incorporation medium: lysine-deficient medium supplemented with dialyzed FBS and the desired concentration of this compound (typically 100-400 µM).
-
Wash the cells twice with sterile PBS to remove the complete medium.
-
Replace the medium with the prepared photo-lysine incorporation medium.
-
Incubate the cells for 12-24 hours to allow for the incorporation of this compound into newly synthesized proteins.
Protocol 2: UV-Induced Photo-Crosslinking
Materials:
-
Cells with incorporated this compound
-
Ice-cold PBS
-
UV lamp with a 365 nm light source (e.g., a UV transilluminator or a dedicated UV crosslinking instrument)
-
Ice bucket
Procedure:
-
Place the cell culture plate on ice.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Aspirate the final PBS wash, leaving a thin layer of PBS on the cells.
-
Place the uncovered cell culture plate directly under the 365 nm UV light source on ice.
-
Irradiate the cells for 5-15 minutes. The optimal irradiation time should be determined empirically.
-
Immediately after irradiation, proceed to cell lysis.
Protocol 3: Western Blot Analysis of Crosslinked Complexes
Materials:
-
UV-irradiated cells
-
Ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge tubes
-
BCA protein assay kit
-
Laemmli sample buffer (4x or 2x)
-
SDS-PAGE gels
-
Electrophoresis and blotting apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against the bait and prey proteins
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Add ice-cold lysis buffer to the UV-irradiated cells on ice.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a BCA assay.
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to the desired amount of protein (typically 20-30 µg per lane) and boil at 95°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the bait or prey protein overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Analyze the resulting bands. The crosslinked complex will appear as a higher molecular weight band compared to the non-crosslinked protein.
Visualizations
Caption: Experimental workflow for photo-lysine crosslinking and Western blot analysis.
Caption: TGF-β signaling pathway as an example for photo-crosslinking studies.
Application Notes and Protocols for Mapping Protein Interaction Networks with Photo-lysine-d2-1
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mapping the intricate network of protein-protein interactions (PPIs) is fundamental to understanding cellular processes in both healthy and diseased states. Many PPIs are transient and of low affinity, making them challenging to capture using traditional biochemical methods. Photo-crosslinking, coupled with mass spectrometry, has emerged as a powerful technique to covalently trap these fleeting interactions in their native cellular environment.
This document provides detailed application notes and protocols for utilizing Photo-lysine-d2-1 , a photo-activatable amino acid analog, to map protein interaction networks. This compound contains a diazirine moiety, which upon exposure to long-wave UV light, forms a highly reactive carbene intermediate that covalently crosslinks with interacting proteins in close proximity. The deuterium (B1214612) labeling enhances stability and can be useful in specific quantitative mass spectrometry workflows.
Principle of the Method
The experimental workflow involves the metabolic incorporation of this compound into cellular proteins in place of natural lysine (B10760008). Cells are then subjected to UV irradiation to induce crosslinking between bait proteins and their interacting partners. The resulting covalently linked protein complexes are then isolated, typically via affinity purification of a tagged bait protein, and analyzed by quantitative mass spectrometry to identify the crosslinked proteins. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is often employed to differentiate true interactors from non-specific background proteins.
Data Presentation
The following table summarizes representative quantitative proteomics data from a study identifying interaction partners of the adaptor protein Grb2, a key component in the ERK signaling pathway. While this specific study utilized a similar photo-activatable amino acid, the data presentation format is applicable to experiments with this compound. The data showcases the identification of known and novel Grb2 interactors upon EGF stimulation.
Table 1: Quantitative Analysis of Grb2 Interacting Proteins Identified by Photo-crosslinking and SILAC-based Mass Spectrometry.
| Protein | Gene | Description | SILAC Ratio (Heavy/Light) |
| Known Interactors | |||
| Son of sevenless homolog 1 | SOS1 | Guanine nucleotide exchange factor | 3.2 |
| SHC-transforming protein 1 | SHC1 | Adaptor protein | 2.8 |
| GAB1 | GAB1 | GRB2-associated-binding protein 1 | 2.5 |
| Novel Interactors | |||
| GIT1 | GIT1 | G protein-coupled receptor kinase interactor 1 | 2.1 |
| AF6 | AFDN | Afadin | 1.9 |
| hnRNP F | HNRNPF | Heterogeneous nuclear ribonucleoprotein F | 1.7 |
| hnRNP H1 | HNRNPH1 | Heterogeneous nuclear ribonucleoprotein H1 | 1.6 |
| hnRNP H2 | HNRNPH2 | Heterogeneous nuclear ribonucleoprotein H2 | 1.5 |
Note: This table is a representative example based on data from studies of Grb2 interactomes. The SILAC ratios indicate the enrichment of the interacting protein in the stimulated (Heavy) sample compared to the unstimulated (Light) control.
Experimental Protocols
Protocol 1: Metabolic Labeling of Mammalian Cells with this compound using SILAC
This protocol describes the metabolic labeling of two populations of mammalian cells (e.g., HEK293T) for a quantitative crosslinking experiment.
Materials:
-
HEK293T cells
-
DMEM for SILAC (deficient in L-lysine and L-arginine)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
"Light" L-lysine and L-arginine
-
"Heavy" L-lysine (e.g., 13C6, 15N2-Lysine) and L-arginine (e.g., 13C6, 15N4-Arginine)
-
This compound
-
Phosphate Buffered Saline (PBS)
-
Penicillin-Streptomycin
Procedure:
-
Cell Culture Preparation: Culture HEK293T cells for at least five passages in lysine and arginine-deficient DMEM supplemented with 10% dFBS, Penicillin-Streptomycin, and either "light" or "heavy" amino acids.
-
Light Medium: Supplement with "light" L-arginine (e.g., 0.4 mM) and "light" L-lysine (e.g., 0.8 mM).
-
Heavy Medium: Supplement with "heavy" L-arginine (e.g., 0.4 mM) and "heavy" L-lysine (e.g., 0.8 mM).
-
-
Incorporation of this compound:
-
For the "light" cell population (control), continue culturing in the light medium.
-
For the "heavy" cell population (experimental), replace the "heavy" L-lysine with this compound at a final concentration of 0.4-0.8 mM for 16-24 hours before the experiment. The optimal concentration and incubation time should be determined empirically.
-
-
Cell Harvest: After the incubation period, wash the cells three times with ice-cold PBS to remove excess unincorporated amino acids. Cells are now ready for the crosslinking experiment.
Protocol 2: In vivo Photo-crosslinking, Cell Lysis, and Affinity Purification
This protocol details the UV irradiation step to induce crosslinking, followed by cell lysis and purification of the bait protein complex.
Materials:
-
Labeled cells from Protocol 1
-
Ice-cold PBS
-
UV lamp (365 nm)
-
Lysis Buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
Antibody against the bait protein (or affinity resin for tagged proteins)
-
Protein A/G agarose (B213101) beads
-
Wash Buffer (e.g., Lysis buffer with lower detergent concentration)
-
Elution Buffer (e.g., 0.1 M glycine, pH 2.5 or SDS-PAGE sample buffer)
Procedure:
-
UV Crosslinking:
-
Resuspend the washed cells in ice-cold PBS.
-
Place the cell suspension in a shallow, uncovered dish on ice.
-
Irradiate the cells with a 365 nm UV lamp for 15-30 minutes. The optimal distance and time should be optimized to maximize crosslinking efficiency while minimizing cell damage.[1]
-
-
Cell Lysis:
-
Pellet the irradiated cells by centrifugation.
-
Lyse the cells in ice-cold Lysis Buffer for 30 minutes on a rotator at 4°C.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Affinity Purification:
-
Incubate the clarified lysate with the antibody specific to the bait protein for 2-4 hours at 4°C.
-
Add Protein A/G agarose beads and incubate for another 1-2 hours at 4°C.
-
Wash the beads three to five times with Wash Buffer.
-
-
Elution:
-
Elute the protein complexes from the beads using Elution Buffer. For mass spectrometry analysis, elution with SDS-PAGE sample buffer followed by in-gel digestion is a common method.
-
Protocol 3: Sample Preparation for Mass Spectrometry and Data Analysis
This protocol outlines the general steps for preparing the purified protein complexes for mass spectrometry analysis.
Materials:
-
SDS-PAGE gels and reagents
-
In-gel digestion kit (containing DTT, iodoacetamide, and trypsin)
-
LC-MS/MS system (e.g., Orbitrap)
-
Proteomics data analysis software (e.g., MaxQuant, Proteome Discoverer)
Procedure:
-
SDS-PAGE and In-Gel Digestion:
-
Separate the eluted protein complexes on an SDS-PAGE gel.
-
Excise the entire lane or specific bands corresponding to the crosslinked complexes.
-
Perform in-gel digestion of the proteins with trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptides by LC-MS/MS. A high-resolution mass spectrometer is crucial for identifying crosslinked peptides.
-
-
Data Analysis:
-
Use a proteomics software suite to search the MS/MS data against a protein database.
-
Set appropriate search parameters to identify crosslinked peptides, including variable modifications for the crosslinker remnant on lysine residues.
-
For SILAC experiments, the software will calculate the heavy/light ratios for each identified protein, allowing for the quantification of interaction partners.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for photo-crosslinking with this compound and SILAC-based proteomics.
ERK Signaling Pathway and Grb2 Interactions
The Extracellular signal-regulated kinase (ERK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. The adaptor protein Grb2 plays a pivotal role in this pathway by linking activated receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR), to the Ras activator, Son of Sevenless (SOS). Photo-crosslinking studies have been instrumental in confirming these interactions and identifying novel binding partners within this pathway in a cellular context.[2]
References
Troubleshooting & Optimization
Optimizing UV exposure time for Photo-lysine-d2-1 experiments
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize UV exposure time for Photo-lysine-d2-1 experiments.
Troubleshooting Guide
Optimizing UV exposure is critical for successful photocrosslinking experiments. The following table addresses common issues encountered during this process.
| Problem | Potential Cause | Recommended Solution |
| No or Low Crosslinking Efficiency | Insufficient UV Exposure: The UV dose is too low to efficiently activate the diazirine group on the this compound. | Increase the UV exposure time incrementally or increase the UV lamp intensity. Perform a time-course experiment to determine the optimal exposure duration.[1][2] |
| Incorrect UV Wavelength: The UV lamp does not emit light within the optimal activation range for the diazirine moiety (typically 330-370 nm).[1][3] | Ensure you are using a UV lamp that emits at or near 365 nm. Check the lamp's specifications and consider using a filter if necessary. | |
| Low Concentration of Interacting Partners: The protein of interest and its binding partner are not in close enough proximity for crosslinking to occur upon UV activation.[1] | Increase the concentration of the bait and prey proteins if possible. Ensure that the experimental conditions (e.g., buffer composition, temperature) are optimal for the interaction. | |
| Suboptimal Buffer Conditions: The buffer composition may be quenching the reactive carbene intermediate or disrupting the protein-protein interaction. | Use a buffer that is compatible with both the protein interaction and the photocrosslinking reaction. Avoid components known to react with carbenes. | |
| Protein Degradation or Aggregation | Excessive UV Exposure: Prolonged exposure to high-intensity UV light can cause damage to proteins, leading to degradation or aggregation.[1] | Reduce the UV exposure time or the intensity of the UV lamp. Perform a titration to find the balance between crosslinking efficiency and protein integrity. Consider using short, repeated bursts of UV exposure instead of a single long exposure.[1] |
| Sample Heating: The UV lamp may be generating excessive heat, leading to protein denaturation. | Use a UV source that minimizes heat output, such as LED-based lamps.[4] Ensure adequate cooling of the sample during irradiation, for example, by performing the experiment on ice or in a temperature-controlled chamber. | |
| High Background or Non-Specific Crosslinking | Over-activation of this compound: Too much UV exposure can lead to the generation of highly reactive carbene intermediates that crosslink non-specifically with abundant nearby molecules.[1][5] | Reduce the UV exposure time and/or intensity. Optimize the concentration of this compound incorporated into the protein. |
| Reactive Buffer Components: Certain buffer components may become reactive upon UV exposure and contribute to non-specific labeling. | Review the buffer composition and replace any potentially reactive components. Simple buffers like PBS or HEPES are often preferred. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal UV wavelength for activating this compound?
A1: this compound contains a diazirine functional group. The optimal UV wavelength for activating diazirines is in the long-wave UV-A range, typically between 330 nm and 370 nm.[1][3] A wavelength of 365 nm is commonly used and is effective for generating the reactive carbene intermediate required for crosslinking while minimizing potential damage to proteins and cells that can occur with shorter UV wavelengths.[3]
Q2: How long should I expose my sample to UV light?
A2: The optimal UV exposure time is highly dependent on several factors, including the intensity of the UV source, the distance of the sample from the source, the concentration of your protein of interest, and the nature of the interaction being studied.[1] Exposure times can range from a few seconds to several minutes.[4][6][7] It is crucial to perform a time-course experiment to determine the ideal duration that maximizes crosslinking of your specific target while minimizing non-specific crosslinking and protein damage.[1][2]
Q3: Can I use a standard UV transilluminator for my crosslinking experiment?
A3: While a standard UV transilluminator might be used, it is important to verify its wavelength and intensity. Many transilluminators are designed for visualizing DNA gels and may emit at shorter, more damaging wavelengths (e.g., 254 nm or 302 nm).[3] Using such a source can lead to protein degradation and non-specific crosslinking. A UV crosslinker with a selectable wavelength of 365 nm is highly recommended for this compound experiments.[3]
Q4: What factors can influence the efficiency of photocrosslinking?
A4: Several factors can impact crosslinking efficiency:
-
Proximity and Orientation: The diazirine group on this compound must be in close proximity to a reactive group on the interacting protein at the moment of UV activation.[1]
-
Concentration: Higher concentrations of the interacting proteins can increase the likelihood of a crosslinking event.[1]
-
Buffer Composition: The buffer should maintain the native conformation and interaction of the proteins. Avoid components that can quench the reactive carbene.[1]
-
UV Dose: This is a combination of UV intensity and exposure time. An optimal dose is required to activate the photo-crosslinker efficiently without causing damage.
Q5: How can I detect the crosslinked products?
A5: Crosslinked protein complexes can be detected by a shift in molecular weight on SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting using an antibody against one of the protein partners.[8] For more detailed analysis and identification of the crosslinked sites, mass spectrometry is often employed.[9]
Experimental Protocol: Optimizing UV Exposure Time
This protocol provides a general framework for determining the optimal UV exposure time for your specific experimental setup.
1. Sample Preparation:
- Prepare your protein sample containing incorporated this compound and its interaction partner(s) in a suitable, non-reactive buffer (e.g., PBS or HEPES).
- Aliquot the sample into multiple UV-transparent tubes or wells of a microplate. Keep the samples on ice to minimize thermal effects.
- Include a negative control sample that will not be exposed to UV light.
2. UV Irradiation Time Course:
- Place the samples in a UV crosslinker with a 365 nm light source. Ensure the distance from the lamp to the samples is consistent for all experiments.
- Expose each aliquot to a different duration of UV light. A typical starting range could be 0, 30, 60, 90, 120, 180, and 300 seconds.
- After irradiation, immediately process the samples for analysis.
3. Analysis of Crosslinking:
- Add SDS-PAGE loading buffer to each sample.
- Separate the proteins by SDS-PAGE.
- Visualize the protein bands by Coomassie staining or perform a Western blot to detect the crosslinked complex, which should appear as a higher molecular weight band.
- Quantify the intensity of the crosslinked band and the monomeric protein bands for each time point using densitometry.
4. Data Interpretation:
- Plot the percentage of crosslinked product versus the UV exposure time.
- The optimal exposure time is the point at which the yield of the specific crosslinked product is maximized without a significant increase in protein degradation or non-specific high-molecular-weight aggregates.
Table for Recording Optimization Data:
| UV Exposure Time (seconds) | UV Intensity (mJ/cm²) | Monomer Band Intensity | Crosslinked Band Intensity | % Crosslinking | Observations (e.g., degradation) |
| 0 | 0 | 0% | |||
| 30 | |||||
| 60 | |||||
| 90 | |||||
| 120 | |||||
| 180 | |||||
| 300 |
Visualizations
Caption: Workflow for optimizing UV exposure time.
Caption: Capturing a kinase-substrate interaction.
References
- 1. Photoreactive Amino Acids: Mechanisms, Synthesis, Applications, Detection and Challenges - Creative Proteomics [creative-proteomics.com]
- 2. Photocrosslinking O-GlcNAcylated proteins to neighboring biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Identification of photocrosslinking peptide ligands by mRNA display - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photocrosslinking approaches to interactome mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-Performance Workflow for Identifying Site-Specific Crosslinks Originating from a Genetically Incorporated, Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with protein precipitation after Photo-lysine-d2-1 crosslinking
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common issue of protein precipitation following photo-lysine-d2-1 crosslinking experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work as a crosslinker?
This compound is a photo-activatable amino acid analog that can be incorporated into proteins during cell culture or in vitro translation. It contains a diazirine moiety that, upon exposure to UV light, forms a highly reactive carbene intermediate. This carbene can then form covalent bonds with nearby interacting molecules, effectively "crosslinking" them. This technique is valuable for capturing transient and weak protein-protein interactions in their native environment.[1][2][3]
Q2: Why is my protein precipitating after this compound crosslinking?
Protein precipitation after photo-crosslinking can be attributed to several factors:
-
Over-crosslinking: Excessive crosslinking can lead to the formation of large, insoluble protein polymers.[4][5] This is a common issue when the concentration of the crosslinker or the duration of UV exposure is too high.
-
Changes in Protein Conformation: The crosslinking process can alter the native structure of proteins, exposing hydrophobic regions that can lead to aggregation and precipitation.[4][6]
-
Inappropriate Buffer Conditions: The buffer's pH, ionic strength, and composition are critical for maintaining protein solubility. Suboptimal buffer conditions can promote precipitation.[4][7][8]
-
High Protein Concentration: While a sufficient protein concentration is necessary for efficient crosslinking, excessively high concentrations can increase the likelihood of aggregation.[4]
-
UV-induced Damage: Prolonged exposure to UV light can cause damage to proteins, leading to denaturation and aggregation.[6][9][10]
Q3: What are the key parameters to optimize in a this compound crosslinking experiment to avoid precipitation?
To minimize protein precipitation, optimization of the following parameters is crucial:
-
This compound Concentration: The efficiency of incorporation into your protein of interest should be optimized.
-
UV Exposure Time and Wavelength: The duration and intensity of UV irradiation directly impact the extent of crosslinking.
-
Protein Concentration: Use the lowest concentration that still allows for the detection of interactions.
-
Buffer Composition: Screen different buffer conditions (pH, salt concentration, additives) to find the optimal conditions for your protein's solubility.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your this compound crosslinking experiments.
Problem 1: Protein precipitates immediately upon UV irradiation.
| Possible Cause | Suggested Solution |
| Over-crosslinking | Reduce the UV exposure time. Titrate down the intensity of the UV light source. |
| High Protein Concentration | Decrease the concentration of your protein sample. |
| Suboptimal Buffer Conditions | Optimize the buffer pH to be at least 1-1.5 units away from the protein's isoelectric point (pI).[8][11] Test a range of salt concentrations (e.g., 50-200 mM NaCl or KCl) to shield electrostatic interactions.[4][7] |
| Protein Instability | Perform the UV irradiation step at a lower temperature (e.g., on ice) to minimize protein unfolding. |
Problem 2: Protein is soluble after crosslinking but precipitates during downstream processing (e.g., dialysis, purification).
| Possible Cause | Suggested Solution |
| Buffer Incompatibility | Ensure the buffer used for downstream applications is compatible with your crosslinked complex. Gradual buffer exchange is recommended over rapid methods like dialysis.[4] |
| Formation of Soluble Aggregates | Analyze the sample by size-exclusion chromatography (SEC) to detect the presence of soluble high-molecular-weight species. |
| Freeze-Thaw Instability | Store the crosslinked sample at -80°C and consider adding a cryoprotectant like glycerol (B35011) (5-20% v/v).[4] Avoid multiple freeze-thaw cycles. |
Problem 3: Low or no crosslinking is observed, and the protein remains soluble.
| Possible Cause | Suggested Solution |
| Insufficient UV Exposure | Increase the UV irradiation time or the intensity of the light source. |
| Inefficient this compound Incorporation | Verify the incorporation of this compound into your protein by mass spectrometry. Optimize the concentration of the photo-amino acid during cell culture or in vitro translation. |
| Quenching of the Reaction | Ensure your buffer does not contain components that can quench the reactive carbene, such as primary amines (e.g., Tris buffer).[4][12] Use buffers like HEPES, phosphate, or borate.[4] |
Quantitative Data Summary
The optimal conditions for this compound crosslinking are protein-dependent and require empirical determination. The following tables provide recommended starting ranges for key experimental parameters.
Table 1: Recommended Buffer Conditions for Crosslinking
| Parameter | Recommended Range | Rationale |
| Buffer Type | HEPES, Phosphate, Borate | Avoids primary amines that can quench the crosslinking reaction.[4][12] |
| pH | 7.0 - 8.5 | Maintain a pH where the protein is stable and soluble, typically 1-1.5 units away from its pI.[8][11] |
| Ionic Strength (Salt Conc.) | 50 - 200 mM NaCl or KCl | Helps to shield electrostatic interactions and prevent aggregation.[4][7] |
Table 2: Common Additives to Improve Protein Solubility
| Additive | Recommended Concentration | Mechanism of Action |
| Glycerol | 5 - 20% (v/v) | Acts as a cryoprotectant and can stabilize proteins.[4] |
| Arginine | 50 - 100 mM | Can suppress protein aggregation.[13][14] |
| Non-ionic Detergents (e.g., Tween-20, Triton X-100) | 0.01 - 0.1% (v/v) | Can help to solubilize proteins, particularly those with hydrophobic regions. Use with caution as they may interfere with downstream mass spectrometry. |
Experimental Protocols
General Protocol for this compound Crosslinking
-
Protein Preparation: Dialyze the purified protein containing incorporated this compound into an appropriate reaction buffer (e.g., HEPES or phosphate-based).[4]
-
Crosslinking Reaction: Place the protein solution in a suitable container (e.g., a quartz cuvette or on a parafilm drop on a cold plate). Expose the sample to UV light (typically 365 nm) for a predetermined amount of time. This step should be optimized.
-
Quenching the Reaction (Optional): While the carbene intermediate is short-lived, some protocols include a quenching step. This is less common for photo-crosslinking compared to chemical crosslinking.
-
Analysis of Crosslinking: Analyze the crosslinked products by SDS-PAGE to observe the formation of higher molecular weight species.[15]
Sample Preparation for Mass Spectrometry after Crosslinking
-
Denaturation, Reduction, and Alkylation: The crosslinked protein mixture is typically denatured (e.g., with 8M urea), disulfide bonds are reduced with DTT, and the resulting free thiols are alkylated with iodoacetamide.[16][17]
-
Enzymatic Digestion: The protein mixture is digested with a protease, most commonly trypsin.[16][17][18]
-
Desalting: The resulting peptide mixture is desalted using C18 spin tips or other reversed-phase chromatography methods.[17]
-
LC-MS/MS Analysis: The desalted peptides are separated by liquid chromatography and analyzed by tandem mass spectrometry to identify the crosslinked peptides and interaction partners.[17][18]
Visualizations
Caption: Workflow for this compound crosslinking experiments.
Caption: Troubleshooting logic for protein precipitation issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Photo-crosslinking: An Emerging Chemical Tool for Investigating Molecular Networks in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Residue Selective Crosslinking of Proteins through Photoactivatable or Proximity-Enabled Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Structural changes imposed on whey proteins by UV irradiation in a continuous UV light reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biochemistry - How to prevent protein precipitation? - Biology Stack Exchange [biology.stackexchange.com]
- 8. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 9. UV Radiation Regulates Mi-2 through Protein Translation and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. UV radiation regulates Mi-2 through protein translation and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protein precipitation - Wikipedia [en.wikipedia.org]
- 12. 蛋白质标记、交联和修饰支持 - 故障排除-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 16. appliedbiomics.com [appliedbiomics.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]
Common pitfalls in Photo-lysine-d2-1 based proteomics and how to avoid them
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Photo-Lysine-d2 in their proteomics experiments.
Frequently Asked Questions (FAQs)
Q1: What is Photo-Lysine-d2 and how does it work?
A1: Photo-Lysine-d2 is a photo-reactive amino acid analog of L-lysine that contains a diazirine ring and is labeled with two deuterium (B1214612) atoms.[1][2] It is designed to be incorporated into proteins during cellular protein synthesis in place of natural lysine (B10760008).[3][4] The diazirine ring is a small, photo-activatable crosslinker.[5] Upon exposure to long-wave UV light (typically around 350-365 nm), the diazirine moiety loses nitrogen gas (N2) to form a highly reactive carbene intermediate. This carbene can then form a covalent bond with nearby molecules, including interacting proteins, effectively "capturing" transient or weak protein-protein interactions. The deuterium labeling can serve as a tracer or an internal standard for quantitative analysis by mass spectrometry.
Q2: What are the main applications of Photo-Lysine-d2 in proteomics?
A2: The primary application of Photo-Lysine-d2 is in the identification of protein-protein interactions (PPIs) within a cellular context. It is particularly useful for:
-
Capturing transient or weak interactions: Many important biological interactions are not stable enough to be isolated by traditional methods like co-immunoprecipitation. Photo-crosslinking with Photo-Lysine-d2 can covalently trap these interactions.
-
Identifying "reader" proteins for post-translational modifications (PTMs): Photo-lysine can be used to identify proteins that bind to specific lysine PTMs, such as methylation or acetylation.
-
Mapping interaction interfaces: By analyzing the crosslinked peptides by mass spectrometry, it is possible to identify the specific regions of proteins that are in close proximity.
-
In vivo crosslinking: Because it is incorporated metabolically, Photo-Lysine-d2 allows for the study of PPIs in living cells in their native environment.
Q3: What is the advantage of using a diazirine-based photo-crosslinker like Photo-Lysine-d2 compared to other photo-reactive groups like benzophenones or aryl azides?
A3: Diazirines offer several advantages:
-
Smaller size: The diazirine group is less bulky than benzophenone (B1666685) or aryl azide (B81097), minimizing potential disruption of the natural protein structure and interactions.
-
Shorter wavelength activation: Diazirines are typically activated by UV light in the 350-365 nm range, which is generally less damaging to cells and proteins than the shorter wavelengths required for some other crosslinkers.
-
Higher crosslinking efficiency: Diazirines can have a higher crosslinking efficiency for certain applications.
-
Reactive intermediate: The carbene generated from diazirine is highly reactive and can insert into a wide range of chemical bonds, including C-H bonds, leading to efficient crosslinking.
Troubleshooting Guide
Problem 1: Low incorporation of Photo-Lysine-d2 into proteins.
| Possible Cause | Recommended Solution |
| Insufficient depletion of endogenous lysine. | Culture cells in lysine-free media for a period before adding Photo-Lysine-d2 to deplete the intracellular pool of natural lysine. The duration of depletion may need to be optimized for your cell line. |
| Toxicity of Photo-Lysine-d2 at high concentrations. | Perform a dose-response curve to determine the optimal concentration of Photo-Lysine-d2 that allows for sufficient incorporation without causing significant cytotoxicity. |
| Incorrect cell culture conditions. | Ensure that the cell culture media and conditions are optimal for protein synthesis for the specific cell line being used. |
| Degradation of Photo-Lysine-d2. | Store Photo-Lysine-d2 according to the manufacturer's instructions, protected from light and moisture. Prepare fresh solutions for each experiment. |
Problem 2: High background or non-specific crosslinking.
| Possible Cause | Recommended Solution |
| UV irradiation time is too long or intensity is too high. | Optimize the UV exposure time and intensity. Start with a shorter time and lower intensity and gradually increase to find the optimal balance between crosslinking efficiency and background. |
| Photo-Lysine-d2 concentration is too high. | Use the lowest effective concentration of Photo-Lysine-d2 as determined by a dose-response experiment. |
| Sub-optimal washing steps after crosslinking. | Ensure stringent washing steps after cell lysis to remove non-covalently bound proteins. The use of denaturing buffers can help reduce non-specific interactions. |
| Crosslinking to highly abundant proteins. | To distinguish specific interactors from non-specific background, perform control experiments. These include experiments without UV irradiation and competition experiments where an excess of the unmodified ligand or protein is added. |
| Photo-oxidative damage to proteins. | Minimize exposure of samples to short-wavelength UV light and work quickly to reduce the chance of photo-oxidative damage, which can lead to protein aggregation. |
Problem 3: Low yield of identified crosslinked peptides.
| Possible Cause | Recommended Solution |
| Inefficient enrichment of crosslinked complexes. | Optimize the affinity purification strategy. This may involve using a different affinity tag, antibody, or enrichment matrix. The use of click-enrichable photo-crosslinkers can also improve yield. |
| Inefficient digestion of crosslinked proteins. | Crosslinked protein complexes can be more resistant to enzymatic digestion. Consider using a combination of proteases (e.g., trypsin and Lys-C) or a more robust digestion protocol. |
| Complexity of the sample. | The high heterogeneity of crosslinked peptides can make them difficult to identify. Employ advanced mass spectrometry techniques and data analysis software specifically designed for crosslinked peptide identification. |
| Insufficient amount of starting material. | Increase the amount of starting cellular material to increase the absolute amount of crosslinked complexes. |
Problem 4: Difficulty with downstream "click" chemistry.
| Possible Cause | Recommended Solution |
| Interference from cellular components. | Thiols from cysteine residues can interfere with copper-catalyzed click reactions. Pre-treating cells with a low concentration of hydrogen peroxide can help mitigate this. |
| Inefficient click reaction conditions. | Optimize the concentrations of the copper catalyst, ligand, and reducing agent. Ensure all reagents are fresh and of high quality. |
| Steric hindrance. | The alkyne or azide tag on the reporter molecule may be sterically hindered, preventing efficient reaction. Consider using a reporter with a longer linker arm. |
| Low concentration of the analyte. | If the concentration of the alkyne- or azide-containing biomolecule is below the detection limit, consider methods to concentrate the sample. |
Experimental Protocols
Detailed Methodology for a Typical Photo-Lysine-d2 Crosslinking Experiment
-
Cell Culture and Metabolic Labeling:
-
Culture cells to ~70-80% confluency in standard growth medium.
-
Wash cells twice with warm, sterile PBS.
-
Replace the standard medium with lysine-free medium and incubate for 1-2 hours to deplete endogenous lysine.
-
Replace the lysine-free medium with lysine-free medium supplemented with Photo-Lysine-d2 at a pre-optimized concentration (e.g., 50-200 µM).
-
Incubate for 12-24 hours to allow for incorporation of the photo-amino acid into newly synthesized proteins.
-
-
UV Crosslinking:
-
Wash the cells twice with ice-cold PBS to remove unincorporated Photo-Lysine-d2.
-
Place the culture dish on ice and irradiate with a long-wave UV lamp (e.g., 365 nm) at a pre-determined intensity and duration (e.g., 5-15 minutes).
-
Perform a "no UV" control in parallel.
-
-
Cell Lysis and Protein Extraction:
-
After irradiation, immediately lyse the cells on ice using a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
-
Enrichment of Crosslinked Complexes (Example: Affinity Purification):
-
If your protein of interest is tagged (e.g., with FLAG or HA), add the corresponding antibody-conjugated beads to the cleared lysate.
-
Incubate for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Sample Preparation for Mass Spectrometry:
-
Elute the protein complexes from the beads.
-
Perform in-solution or on-bead digestion of the proteins using a suitable protease (e.g., trypsin).
-
Desalt the resulting peptides using a C18 StageTip or equivalent.
-
Analyze the peptides by LC-MS/MS.
-
Visualizations
Caption: A general workflow for a Photo-Lysine-d2 based proteomics experiment.
Caption: The mechanism of action for Photo-Lysine-d2 in crosslinking interacting proteins.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Photo-lysine captures proteins that bind lysine post-translational modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photo-affinity labeling (PAL) in chemical proteomics: a handy tool to investigate protein-protein interactions (PPIs) - PMC [pmc.ncbi.nlm.nih.gov]
Cell lysis protocols compatible with Photo-lysine-d2-1 experiments
This technical support center provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting guides, and frequently asked questions (FAQs) for cell lysis in Photo-lysine-d2-1 experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a photo-activatable amino acid analog that is incorporated into proteins during cell culture. Upon exposure to UV light, it forms a covalent bond with interacting molecules, allowing for the capture of transient or weak protein-protein interactions within a cellular context. The "d2" indicates the presence of two deuterium (B1214612) atoms, which can serve as a mass shift marker in mass spectrometry analysis.
Q2: Why is the choice of cell lysis protocol critical for this compound experiments?
The cell lysis protocol is crucial as it must efficiently solubilize crosslinked protein complexes while preserving their integrity for downstream analysis by mass spectrometry. An inappropriate lysis buffer can lead to the dissociation of crosslinked partners, protein degradation, or incomplete extraction of protein complexes, all of which will compromise the final results.
Q3: What type of buffers should be used during the UV crosslinking step?
It is essential to use amine-free buffers, such as Phosphate-Buffered Saline (PBS) or HEPES-Buffered Saline (HBS), during the UV irradiation step. Buffers containing primary amines, like Tris, will quench the photo-activated diazirine group on the Photo-lysine, inhibiting the crosslinking reaction.
Q4: Can I use a standard RIPA buffer for cell lysis after crosslinking?
Yes, a RIPA buffer is a common choice for lysing cells after crosslinking as it is a strong denaturing buffer that can effectively solubilize a wide range of proteins, including membrane-bound and nuclear proteins. However, the stringency of the RIPA buffer may disrupt some weaker, non-covalently bound interaction partners within a larger complex. The choice of lysis buffer should be optimized based on the specific protein of interest and its subcellular localization.
Q5: How can I minimize protein degradation during cell lysis?
To prevent protein degradation, it is imperative to work quickly and keep samples on ice or at 4°C at all times. Additionally, lysis buffers should always be supplemented with a fresh cocktail of protease and phosphatase inhibitors immediately before use.
Experimental Workflows and Protocols
Overall Experimental Workflow
The following diagram illustrates the general workflow for a this compound crosslinking experiment, from cell culture to mass spectrometry analysis.
Detailed Cell Lysis Protocols
Below are three recommended cell lysis protocols compatible with this compound experiments, suitable for different cellular compartments.
Protocol 1: RIPA Lysis Buffer for Whole-Cell Lysates
This protocol is suitable for the extraction of total cellular proteins, including those in the cytoplasm, nucleus, and membranes.
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After UV crosslinking, wash the cell pellet twice with ice-cold PBS.
-
Add 10 pellet volumes of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
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Resuspend the pellet by pipetting up and down.
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Incubate on ice for 30 minutes with occasional vortexing.
-
Sonicate the lysate on ice to shear DNA and reduce viscosity. Use short pulses to avoid overheating.
-
Clarify the lysate by centrifuging at 16,000 x g for 20 minutes at 4°C.
-
Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube for downstream processing.
Protocol 2: Hypotonic Lysis Buffer for Cytoplasmic Proteins
This protocol is designed for the gentle lysis of cells to primarily release cytoplasmic proteins.
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Following UV crosslinking, wash the cell pellet twice with ice-cold PBS.
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Resuspend the cell pellet in 5 volumes of hypotonic lysis buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 15 minutes to allow the cells to swell.
-
Homogenize the cell suspension using a Dounce homogenizer with a loose-fitting pestle.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C to pellet the nuclei.
-
Carefully collect the supernatant containing the cytoplasmic fraction.
-
For higher purity, the supernatant can be further centrifuged at 10,000 x g for 20 minutes at 4°C to remove mitochondria and other large organelles.
Protocol 3: Urea-Based Lysis Buffer for Insoluble Proteins
This protocol uses a strong chaotropic agent to solubilize highly insoluble proteins and complexes.
-
After UV crosslinking and washing with PBS, add 5 pellet volumes of Urea (B33335) Lysis Buffer supplemented with protease and phosphatase inhibitors.
-
Vortex vigorously to resuspend the pellet.
-
Sonicate the sample on ice to ensure complete cell disruption and DNA shearing.
-
Incubate at room temperature for 30 minutes.
-
Centrifuge at 16,000 x g for 20 minutes at room temperature to pellet any remaining insoluble debris.
-
Transfer the supernatant to a new tube. Note that downstream sample processing will need to be compatible with high urea concentrations.
| Lysis Buffer Component | RIPA Buffer | Hypotonic Lysis Buffer | Urea Lysis Buffer |
| Tris-HCl (pH 7.4) | 50 mM | 10 mM | - |
| HEPES (pH 7.9) | - | - | 20 mM |
| NaCl | 150 mM | 1.5 mM | - |
| EDTA | 1 mM | - | - |
| NP-40 | 1% | - | - |
| Sodium Deoxycholate | 0.5% | - | - |
| SDS | 0.1% | - | - |
| KCl | - | 10 mM | - |
| MgCl2 | - | 1.5 mM | - |
| Urea | - | - | 8 M |
| Protease Inhibitors | 1X | 1X | 1X |
| Phosphatase Inhibitors | 1X | 1X | 1X |
Troubleshooting Guide
This guide addresses common issues encountered during cell lysis for this compound experiments.
Problem 1: Low protein yield after cell lysis.
| Possible Cause | Recommended Solution |
| Incomplete cell lysis | Increase the volume of lysis buffer. Extend the incubation time. Optimize sonication parameters (longer duration or higher power). |
| Protein degradation | Ensure protease inhibitors are fresh and added immediately before use. Keep samples on ice at all times. |
| Insufficient starting material | Increase the number of cells used for the experiment. |
Problem 2: Protein precipitation after adding lysis buffer.
| Possible Cause | Recommended Solution |
| Lysis buffer is not strong enough | Switch to a stronger lysis buffer, such as the Urea-Based Lysis Buffer. |
| Over-crosslinking | Reduce the UV irradiation time or the concentration of this compound. |
| Incorrect buffer pH or salt concentration | Verify the pH and composition of your lysis buffer. |
Problem 3: Low abundance of crosslinked peptides in mass spectrometry.
| Possible Cause | Recommended Solution |
| Inefficient crosslinking | Ensure an amine-free buffer was used during UV irradiation. Optimize the UV exposure time. |
| Disruption of crosslinked complexes during lysis | Use a milder lysis buffer, such as the Hypotonic Lysis Buffer, if the interaction is weak. |
| Inefficient protein digestion | Ensure complete denaturation of the protein sample before adding trypsin. Optimize the enzyme-to-protein ratio and digestion time. |
Logical Troubleshooting Flow
The following diagram provides a logical workflow for troubleshooting common issues.
Addressing background signal in Photo-lysine-d2-1 pull-down assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common challenge of high background signal in Photo-lysine-d2-1 pull-down assays.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of this compound in a pull-down assay?
This compound is a photo-reactive amino acid analog that is incorporated into proteins during cell culture. It contains a diazirine moiety, which upon activation with UV light, forms a covalent bond with interacting proteins in close proximity. This allows for the capture of both stable and transient protein-protein interactions that might otherwise be lost during a standard pull-down procedure. The deuterium (B1214612) labeling can also aid in quantitative mass spectrometry analysis.
Q2: What are the most common sources of high background signal in my pull-down assay?
High background is a frequent issue and can originate from several sources:
-
Non-specific binding of proteins to the affinity beads (e.g., streptavidin or antibody-coupled beads).
-
Contaminants from the experimental environment, such as keratins from skin and hair.[1]
-
Hydrophobic and electrostatic interactions between proteins and the beads or the bait protein.
-
Inefficient washing steps that fail to remove non-specifically bound proteins.
-
Suboptimal lysis buffer composition that promotes non-specific protein aggregation.[2][3]
-
Issues with the UV crosslinking step , leading to non-specific crosslinking or incomplete capture of the target complex.
Q3: How can I be sure that my UV crosslinking is working efficiently?
To confirm efficient crosslinking, you can perform a control experiment. After the pull-down and elution, run a Western blot and probe for a known interaction partner of your bait protein. A stronger signal in the UV-treated sample compared to a non-UV-treated control indicates successful crosslinking. Additionally, you can run a gel to observe a shift in the molecular weight of your bait protein, which can suggest the covalent attachment of interacting partners.
Troubleshooting Guides
Issue 1: High Background of Non-Specific Proteins in Eluate
This is the most common problem encountered in pull-down assays. The goal is to increase the stringency of the washes without disrupting the specific protein-protein interactions of interest.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Detailed Protocol |
| Non-specific binding to beads | Pre-clear the cell lysate with beads alone before incubation with the bait protein. This will remove proteins that have a natural affinity for the beads.[4] | See Protocol 1: Lysate Pre-clearing. |
| Inefficient Washing | Optimize the number and composition of your wash buffers. Increase the salt concentration (e.g., 150-500 mM NaCl) or include a low concentration of a non-ionic detergent (e.g., 0.1% Tween-20 or NP-40) in your wash buffers to disrupt weak, non-specific interactions.[5] | See Protocol 2: Optimizing Wash Conditions. |
| Hydrophobic Interactions | Add a non-ionic surfactant like Tween-20 or Triton X-100 to the wash buffer to reduce hydrophobic interactions. | See Protocol 2: Optimizing Wash Conditions. |
| Contamination | Always wear gloves and a lab coat. Work in a clean environment, and use filtered pipette tips. Consider preparing reagents specifically for your mass spectrometry experiments to avoid keratin (B1170402) contamination. | N/A |
Quantitative Data Summary: Effect of Troubleshooting Steps on Background Reduction
The following table summarizes the expected reduction in background signal based on the implementation of different troubleshooting strategies. The values are representative and may vary depending on the specific experimental conditions.
| Troubleshooting Strategy | Expected Background Reduction (%) | Potential Impact on Specific Interactions |
| Lysate Pre-clearing | 20-30% | Low |
| Increased Salt (300mM NaCl) | 30-50% | Moderate (may disrupt weak specific interactions) |
| Addition of Detergent (0.1% NP-40) | 40-60% | Moderate (may disrupt some specific interactions) |
| Combined High Salt and Detergent | 60-80% | High (requires careful optimization) |
Issue 2: Bait Protein is Pulled Down, but No Interacting Partners are Detected
This issue suggests that the interactions are either not occurring, are too weak to be captured, or are being disrupted during the experimental procedure.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Detailed Protocol |
| Inefficient UV Crosslinking | Optimize the UV irradiation time and wavelength (typically 365 nm for diazirines). Ensure the distance between the UV source and the sample is appropriate and consistent. | See Protocol 3: UV Crosslinking Optimization. |
| Harsh Lysis Conditions | Use a non-denaturing lysis buffer to preserve protein complexes. Avoid harsh detergents like SDS in your lysis buffer unless your target is a nuclear protein. | See Protocol 4: Non-Denaturing Cell Lysis. |
| Interaction Disrupted During Washes | Decrease the stringency of the wash buffer. Reduce the salt concentration or the detergent concentration to maintain weaker interactions. | See Protocol 2: Optimizing Wash Conditions. |
| Low Abundance of Interacting Partners | Increase the amount of starting cell lysate to increase the concentration of the prey proteins. | N/A |
Experimental Protocols
Protocol 1: Lysate Pre-clearing
-
Prepare your cell lysate according to your standard protocol.
-
Before adding your bait protein, add 20-30 µL of washed, unconjugated affinity beads to the lysate.
-
Incubate on a rotator at 4°C for 1 hour.
-
Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute).
-
Carefully transfer the supernatant (the pre-cleared lysate) to a new tube.
-
Proceed with your pull-down experiment by adding your bait protein to the pre-cleared lysate.
Protocol 2: Optimizing Wash Conditions
-
After incubating your lysate with the bait protein and beads, pellet the beads and discard the supernatant.
-
Prepare a series of wash buffers with varying salt concentrations (e.g., 150 mM, 300 mM, 500 mM NaCl) and/or detergent concentrations (e.g., 0.1%, 0.5% Tween-20 or NP-40).
-
Wash the beads 3-5 times with 1 mL of your chosen wash buffer. For each wash, resuspend the beads, incubate for 5 minutes on a rotator, and then pellet the beads.
-
After the final wash, proceed with the elution.
-
Analyze the eluates by SDS-PAGE and Western blotting or mass spectrometry to determine the optimal balance between low background and retention of your protein of interest.
Protocol 3: UV Crosslinking Optimization
-
Prepare several identical samples of your cell lysate containing the this compound incorporated bait protein and its interacting partners.
-
Expose the samples to a 365 nm UV light source at a fixed distance (e.g., 5-10 cm).
-
Irradiate the samples for different durations (e.g., 5, 10, 15, 20 minutes).
-
Include a no-UV control.
-
Proceed with the pull-down assay for all samples.
-
Analyze the eluates to determine which irradiation time yields the best capture of the known interacting partner with minimal increase in background.
Protocol 4: Non-Denaturing Cell Lysis
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the soluble proteins for your pull-down assay.
Visualizations
Caption: Workflow for a this compound pull-down assay.
Caption: Troubleshooting decision tree for background signal issues.
References
Validation & Comparative
A Head-to-Head Battle of Precision: Photo-lysine-d2-1 vs. Formaldehyde Crosslinking in Proteomics
For researchers, scientists, and drug development professionals navigating the complex world of protein interactions, the choice of crosslinking chemistry is a critical decision that profoundly impacts experimental outcomes. This guide provides an in-depth comparison of two prominent in-vivo crosslinking reagents: the photo-activatable amino acid Photo-lysine-d2-1 and the traditional fixative, formaldehyde (B43269). We delve into their mechanisms, highlight their distinct advantages and disadvantages, and provide detailed experimental protocols and supporting data to inform your selection process.
At the heart of understanding cellular function lies the intricate network of protein-protein and protein-nucleic acid interactions. Capturing these often transient interactions in their native cellular environment is a formidable challenge. Crosslinking reagents serve as molecular staples, covalently linking interacting molecules to allow for their subsequent isolation and identification. For decades, formaldehyde has been the go-to reagent for such studies. However, the advent of photo-activatable crosslinkers, such as this compound, offers a new level of precision and control, prompting a re-evaluation of traditional methods.
Unveiling the Contestants: A Tale of Two Chemistries
This compound is a synthetic analog of the amino acid lysine (B10760008) that contains a diazirine moiety. This small, three-membered ring is chemically inert in the dark, allowing for its incorporation into proteins during normal cellular translation without significantly perturbing their structure or function. Upon exposure to UV light (typically around 365 nm), the diazirine ring is excited, rapidly releasing nitrogen gas to generate a highly reactive carbene intermediate. This carbene can then insert into a wide range of chemical bonds in close proximity, including C-H, N-H, and O-H bonds, effectively "freezing" protein interactions with temporal and spatial precision. The inclusion of two deuterium (B1214612) atoms (d2) enhances its stability and can be useful in certain mass spectrometry-based quantitative proteomics workflows.
Formaldehyde (CH₂O) , a simple aldehyde, has a long history as a fixative in biology. Its small size allows it to readily permeate cell membranes. Formaldehyde crosslinking is a two-step process. First, it reacts with primary amines, such as the side chain of lysine or the N-terminus of a protein, to form a Schiff base. This intermediate can then react with another nearby nucleophile, like another amine or a thiol group, to create a stable methylene (B1212753) bridge (-CH₂-), effectively linking the two molecules. This process is reversible by heating, which is a key feature for downstream applications like chromatin immunoprecipitation (ChIP).
Performance Face-Off: A Comparative Analysis
The choice between this compound and formaldehyde hinges on the specific experimental goals, as each reagent presents a unique set of strengths and weaknesses.
| Feature | This compound | Formaldehyde |
| Specificity | High spatial and temporal control. Crosslinking is initiated by UV light, allowing for precise timing. Reacts with a broad range of amino acids in close proximity. | Less specific. Crosslinking begins immediately upon addition and proceeds over time. Primarily targets primary amines (e.g., lysine). |
| Reversibility | Irreversible covalent bond formation. | Reversible by heating, which is advantageous for downstream analysis like sequencing. |
| Efficiency | Generally considered to have high crosslinking efficiency for proximal molecules due to the high reactivity of the carbene intermediate. Some studies suggest photo-lysine (B560627) has higher crosslinking efficiency than other photo-activatable amino acids like photo-leucine for certain proteins[1]. | Efficient at capturing stable and abundant interactions, particularly protein-DNA complexes.[2][3] However, it may be inefficient for capturing very transient or weak interactions.[4][5] |
| Impact on Proteins | Minimal perturbation until UV activation. Incorporation as a lysine analog is generally well-tolerated by cells. | Can cause more significant protein modifications and potential for epitope masking, which can interfere with antibody-based detection methods.[2] It can also lead to the formation of large, insoluble protein aggregates. |
| Control | Precise temporal control; the reaction is triggered by light. This is ideal for studying dynamic processes. | Less temporal control; the reaction starts on contact and is typically stopped by quenching. |
| Artifacts | Reduced risk of non-specific crosslinking due to the short-lived reactive species. | Can lead to artifacts by crosslinking non-interacting proteins that are in close proximity within a crowded cellular environment.[5] |
| Ease of Use | Requires metabolic incorporation into proteins, which can be a more complex experimental setup. | Simple to use; added directly to cell culture. |
Experimental Deep Dive: Protocols for Crosslinking
To provide a practical guide, we present detailed protocols for in-cell crosslinking using both this compound and formaldehyde, followed by analysis using mass spectrometry.
Protocol 1: In-Cell Crosslinking with this compound
This protocol is adapted from methodologies for incorporating photo-activatable amino acids into mammalian cells for proteomic studies.
Materials:
-
Mammalian cells of interest
-
Lysine-free cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
UV lamp (365 nm)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease inhibitors
-
Apparatus for immunoprecipitation (e.g., magnetic beads, antibodies)
-
Mass spectrometer
Procedure:
-
Metabolic Labeling:
-
Culture mammalian cells in standard medium to the desired confluency.
-
Wash the cells with PBS and replace the standard medium with lysine-free medium supplemented with this compound. The final concentration of this compound should be optimized for the specific cell line and experimental goals.
-
Incubate the cells for a period that allows for sufficient incorporation of the photo-amino acid into newly synthesized proteins (typically 18-24 hours).
-
-
UV Crosslinking:
-
Wash the cells with ice-cold PBS to remove excess unincorporated this compound.
-
Place the cells on ice and irradiate with a 365 nm UV lamp for a predetermined time (e.g., 5-15 minutes). The optimal irradiation time and distance from the UV source should be empirically determined.
-
-
Cell Lysis and Protein Extraction:
-
Immediately after UV irradiation, lyse the cells using an appropriate lysis buffer containing protease inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the crosslinked protein complexes.
-
-
Downstream Analysis (e.g., Immunoprecipitation and Mass Spectrometry):
-
Perform immunoprecipitation to enrich for a specific protein of interest and its crosslinked partners.
-
Elute the protein complexes and prepare them for mass spectrometry analysis (e.g., through in-gel or in-solution digestion).
-
Analyze the digested peptides by LC-MS/MS to identify the crosslinked proteins.
-
Protocol 2: In-Cell Crosslinking with Formaldehyde
This protocol is a standard procedure for formaldehyde crosslinking in preparation for protein interaction analysis.[2]
Materials:
-
Mammalian cells of interest
-
Phosphate-buffered saline (PBS)
-
Formaldehyde (37% stock solution, methanol-free)
-
Quenching solution (e.g., 1.25 M Glycine)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease inhibitors
-
Apparatus for immunoprecipitation
-
Mass spectrometer
Procedure:
-
Crosslinking:
-
Grow cells to the desired confluency.
-
Aspirate the culture medium and wash the cells with PBS.
-
Add fresh medium or PBS containing formaldehyde to a final concentration of 0.5-1%. The optimal concentration and incubation time should be determined empirically.
-
Incubate at room temperature for a defined period (e.g., 10-15 minutes) with gentle agitation.
-
-
Quenching:
-
Stop the crosslinking reaction by adding a quenching solution (e.g., glycine (B1666218) to a final concentration of 125 mM).
-
Incubate for 5-10 minutes at room temperature with gentle agitation.
-
-
Cell Lysis and Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Reversal of Crosslinks (Optional, depending on downstream analysis):
-
For applications like ChIP-seq, the crosslinks are reversed by heating the sample (e.g., at 65°C for several hours). For protein-protein interaction analysis by mass spectrometry, reversal may be performed after enrichment.
-
-
Downstream Analysis:
-
Proceed with immunoprecipitation and mass spectrometry as described in the this compound protocol.
-
Visualizing the Pathways and Workflows
To further illustrate the application and logic of these crosslinking methods, the following diagrams were generated using Graphviz.
Conclusion: Choosing the Right Tool for the Job
The decision to use this compound or formaldehyde depends heavily on the biological question at hand.
Choose this compound when:
-
Temporal precision is paramount: You need to capture interactions at a specific point in time in a dynamic process.
-
Minimizing artifacts is critical: You are studying weak or transient interactions and want to reduce the risk of non-specific crosslinking.
-
The target protein has few reactive lysines: The broader reactivity of the photo-activated carbene can capture interactions involving various amino acid residues.
Choose formaldehyde when:
-
Studying stable protein-DNA interactions: It is the gold standard for ChIP-based applications.[3]
-
A simple and established protocol is preferred: Formaldehyde crosslinking is a well-documented and widely used technique.
-
Reversibility is required for downstream analysis: The ability to reverse the crosslinks by heating is a significant advantage for DNA sequencing and other applications.
Ultimately, both this compound and formaldehyde are powerful tools in the arsenal (B13267) of researchers studying the intricate dance of proteins within the cell. By understanding their respective strengths and limitations, scientists can make an informed choice to best illuminate the protein interaction networks that underpin life itself.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Optimization of Formaldehyde Cross-Linking for Protein Interaction Analysis of Non-Tagged Integrin β1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formaldehyde Crosslinking: A Tool for the Study of Chromatin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Temporal Threshold for Formaldehyde Crosslinking and Fixation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
A Head-to-Head Comparison: Cross-Validation of Photo-Lysine-d2-1 and Co-Immunoprecipitation for Robust Protein-Protein Interaction Studies
For researchers, scientists, and drug development professionals, the rigorous validation of protein-protein interactions (PPIs) is a cornerstone of biological discovery. This guide provides an objective comparison between a cutting-edge photo-crosslinking approach using Photo-lysine-d2-1 and the gold-standard co-immunoprecipitation (co-IP) technique. We will delve into the experimental methodologies, present a comparative analysis of their capabilities, and provide the necessary diagrams to illuminate these powerful techniques.
The study of protein-protein interactions is fundamental to understanding cellular processes. While co-immunoprecipitation has long been a staple for identifying PPIs, emerging technologies like photo-reactive amino acids offer new avenues for capturing these interactions with higher fidelity, particularly for transient or weak binding partners.
At a Glance: this compound vs. Co-Immunoprecipitation
| Feature | This compound with Mass Spectrometry | Co-Immunoprecipitation with Western Blot/MS |
| Interaction Capture | Covalent, in vivo crosslinking | Non-covalent, relies on binding affinity during lysis and washing |
| Detection of Transient Interactions | High efficiency | Low efficiency, often missed |
| In Vivo Crosslinking | Yes | No (crosslinking can be added as a separate step) |
| Quantification | Readily quantifiable with SILAC or other labeling | Primarily qualitative or semi-quantitative[1] |
| False Positives | Reduced due to proximity-based covalent capture | Can be high due to non-specific binding to beads or antibody |
| False Negatives | Possible if the photo-reactive group is not positioned correctly | High for weak or transient interactions |
| Experimental Complexity | Higher, requires metabolic labeling and UV activation | Lower, well-established protocols |
| Antibody Requirement | For immunoprecipitation of the bait protein | For immunoprecipitation of the bait protein |
Delving into the Methodologies
This compound: Covalently Trapping Interactions
This compound is a synthetic amino acid analog that can be metabolically incorporated into proteins in place of natural lysine.[2] It contains a diazirine moiety, a small, photo-activatable group that, upon exposure to UV light, forms a highly reactive carbene that covalently bonds with nearby molecules.[3] This "zero-length" crosslinking provides a snapshot of interactions occurring in the cell at a specific moment. The deuterium (B1214612) labeling on the molecule enhances its metabolic stability and reduces background signals in mass spectrometry analysis.[3]
A key advantage of this technique is its ability to capture transient and weak interactions that are often lost during the lengthy washing steps of co-immunoprecipitation.[4] By combining this photo-crosslinking with quantitative proteomics techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC), researchers can quantitatively compare interaction partners under different conditions.
Experimental Protocol: this compound Crosslinking Coupled with Mass Spectrometry
-
Metabolic Labeling: Culture cells in lysine-free medium supplemented with this compound to allow for its incorporation into the cellular proteome.
-
Cell Culture and Treatment: Grow cells and apply any desired experimental treatments (e.g., drug stimulation).
-
In Vivo Photo-Crosslinking: Expose the live cells to UV light (typically 365 nm) to activate the diazirine group on the incorporated this compound, inducing covalent crosslinks between interacting proteins.
-
Cell Lysis: Harvest and lyse the cells under denaturing conditions to solubilize protein complexes.
-
Affinity Purification: Perform immunoprecipitation for a specific "bait" protein of interest to enrich for the crosslinked complexes.
-
Protein Digestion: Elute the captured protein complexes and digest them into smaller peptides using an enzyme like trypsin.
-
Mass Spectrometry Analysis: Analyze the peptide mixture using high-resolution mass spectrometry to identify the crosslinked proteins. Specialized software is used to identify the crosslinked peptides and pinpoint the interaction sites.
Co-Immunoprecipitation: The Established Standard
Co-immunoprecipitation is a widely used technique to study protein-protein interactions in their native cellular context. The principle relies on using an antibody to specifically pull down a protein of interest (the "bait") from a cell lysate. Any proteins that are stably interacting with the bait protein (the "prey") will be co-precipitated. The captured proteins are then typically identified by Western blotting or mass spectrometry.
While powerful, co-IP has limitations. The interactions must be strong enough to survive the cell lysis and subsequent washing steps. This can lead to a high rate of false negatives for weak or transient interactions. Non-specific binding of proteins to the immunoprecipitation beads or the antibody can also result in false positives.
Experimental Protocol: Co-Immunoprecipitation for Mass Spectrometry Analysis
-
Cell Culture and Lysis: Culture and treat cells as required. Lyse the cells using a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Pre-clearing Lysate: Incubate the cell lysate with beads (e.g., Protein A/G agarose) to remove proteins that non-specifically bind to the beads.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the bait protein.
-
Capture of Immune Complexes: Add Protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with a suitable wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bait protein and its interacting partners from the beads.
-
Sample Preparation for Mass Spectrometry: Prepare the eluted proteins for mass spectrometry analysis, which typically involves SDS-PAGE separation followed by in-gel digestion or in-solution digestion.
-
Mass Spectrometry Analysis: Analyze the resulting peptide mixture by mass spectrometry to identify the co-precipitated proteins.
Visualizing the Workflows
Caption: Workflow for this compound based crosslinking proteomics.
Caption: Standard workflow for co-immunoprecipitation.
Signaling Pathway Illustration: Cross-Validation Logic
The following diagram illustrates the logical flow of using both techniques to achieve high-confidence identification of protein-protein interactions.
Caption: Cross-validation strategy for PPI identification.
Conclusion
Both this compound-based photo-crosslinking and co-immunoprecipitation are valuable techniques for the study of protein-protein interactions. Co-immunoprecipitation remains a workhorse in the field, particularly for confirming stable interactions. However, for a more comprehensive and quantitative understanding of the interactome, especially for capturing transient or weak binding partners, this compound offers a powerful and complementary approach. For the highest confidence in PPI data, a cross-validation strategy employing both methods is recommended. This dual approach leverages the strengths of each technique, providing a more complete and robust picture of the intricate protein networks that govern cellular life.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Combining affinity enrichment, cross-linking with photo amino acids, and mass spectrometry for probing protein kinase D2 interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of stable and transient protein-protein interactions: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Impact of Photo-lysine-d2-1 Incorporation on Protein Function: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The site-specific incorporation of photo-activatable amino acids has revolutionized the study of protein-protein interactions (PPIs), providing a powerful tool to capture transient and stable complexes within their native cellular environment. Among these, Photo-lysine-d2-1, a deuterated analog of the photo-reactive amino acid photo-lysine, offers unique advantages for identifying protein binding partners with high efficiency and reduced background. This guide provides an objective comparison of this compound with other alternatives, supported by experimental data and detailed protocols to aid in the design and execution of robust photo-crosslinking studies.
Comparative Analysis of Photo-Reactive Amino Acids
The choice of a photo-reactive amino acid can significantly influence the outcome of a crosslinking experiment. The ideal probe should be readily incorporated into the protein of interest, minimally perturb its function, and efficiently capture interacting partners upon photoactivation. Here, we compare this compound with its non-deuterated counterpart, Photo-lysine, and another commonly used photo-reactive amino acid, Photo-leucine.
| Feature | This compound | Photo-lysine | Photo-leucine |
| Structure | Lysine (B10760008) analog with a diazirine moiety and deuterium (B1214612) atoms at the β and γ positions. | Lysine analog with a photo-activatable diazirine group on its side chain.[1] | Leucine analog with a photo-activatable diazirine ring in place of the isobutyl group.[2][3] |
| Incorporation | Readily incorporated into proteins by the native mammalian translation machinery.[4] | Incorporated into proteins via the endogenous mammalian translation machinery.[4] | Can be incorporated into proteins by the unmodified mammalian translation machinery, escaping stringent identity control mechanisms. |
| Crosslinking Efficiency | The deuterium labeling is suggested to reduce background crosslinking due to the kinetic isotope effect on non-specific reactions. | Has been shown to have higher cross-linking efficiency for some chaperone proteins compared to photo-leucine. | Effective in capturing protein-protein interactions in living cells. |
| Impact on Protein Function | The structural similarity to lysine and minimal steric alteration from deuterium labeling are expected to have a low impact on protein function. However, direct quantitative data on functional perturbation is limited. | As a lysine analog, it is generally considered to be well-tolerated with minimal functional disruption, though this should be empirically validated for each protein. | The resemblance to the natural amino acid is a key feature to minimize functional perturbation. |
| Key Advantages | Enhanced metabolic stability and potentially reduced non-specific crosslinking. | Direct replacement for lysine allows for probing interactions at lysine-rich interfaces and studying post-translational modifications. | Useful for probing hydrophobic interactions within protein cores or at interaction interfaces. |
| Primary Applications | Capturing proteins that bind to lysine and its post-translational modifications. | Identifying "readers" and "erasers" of histone modifications and other PTM-dependent interactions. | Identifying protein-protein interactions in living cells, particularly for membrane protein complexes. |
Experimental Protocols
Metabolic Incorporation of this compound into Mammalian Cells
This protocol describes the general procedure for labeling proteins with this compound in cultured mammalian cells.
Materials:
-
Mammalian cell line of interest (e.g., HEK293T, HeLa)
-
Lysine-free cell culture medium (e.g., DMEM for SILAC)
-
Dialyzed fetal bovine serum (dFBS)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease inhibitors
Procedure:
-
Culture cells in standard medium to the desired confluency (typically 70-80%).
-
Wash the cells twice with pre-warmed sterile PBS to remove residual lysine.
-
Replace the standard medium with lysine-free medium supplemented with dFBS and this compound. The optimal concentration of this compound should be determined empirically but typically ranges from 0.1 to 1 mM.
-
Incubate the cells for a period that allows for sufficient protein turnover and incorporation of the unnatural amino acid (typically 16-24 hours).
-
Proceed to the in-cell photo-crosslinking step.
In-Cell Photo-Crosslinking and Protein Extraction
Materials:
-
UV lamp (365 nm)
-
Ice-cold PBS
-
Cell scraper
-
Microcentrifuge
Procedure:
-
After incubation with this compound, remove the culture medium and wash the cells twice with ice-cold PBS.
-
Place the cell culture dish on ice and irradiate with a 365 nm UV lamp for a predetermined optimal time (typically 5-30 minutes). The distance from the lamp to the cells should be standardized.
-
After irradiation, lyse the cells directly on the plate by adding ice-cold lysis buffer containing protease inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant containing the crosslinked protein complexes for downstream analysis.
Analysis of Crosslinked Complexes by Western Blotting
Procedure:
-
Determine the protein concentration of the cell lysates.
-
Separate the protein samples by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific to the protein of interest.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. The appearance of higher molecular weight bands in the UV-treated samples containing this compound is indicative of successful crosslinking.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental workflows and biological pathways.
Caption: Workflow for this compound incorporation and analysis.
Caption: Capturing a ligand-induced receptor-interactor complex.
Conclusion
This compound represents a valuable tool for the in-depth investigation of protein-protein interactions. Its efficient incorporation into proteins, coupled with the potential for increased metabolic stability and reduced off-target effects due to deuteration, makes it an attractive choice for researchers aiming to identify and characterize protein complexes in their native cellular context. While direct quantitative data on its impact on the function of a wide range of proteins is still emerging, its structural similarity to natural lysine suggests a minimal perturbation. As with any protein modification, it is crucial to empirically validate the functional integrity of the protein of interest after incorporation of this compound to ensure the biological relevance of the identified interactions. The provided protocols and comparative data serve as a foundation for the rational design of experiments to harness the power of this advanced photo-crosslinking reagent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. L-Photo-leucine - Wikipedia [en.wikipedia.org]
- 3. Photo-leucine and photo-methionine allow identification of protein-protein interactions in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photo-lysine captures proteins that bind lysine post-translational modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Photo-lysine-d2-1
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of Photo-lysine-d2-1, a photoreactive amino acid crucial for studying protein interactions.
This compound is a specialized reagent that, upon activation by UV light, forms a covalent bond with nearby molecules. This property makes it an invaluable tool for capturing transient protein-protein interactions. However, its photoreactive nature, embodied by the diazirine moiety, necessitates specific handling precautions to ensure user safety and experimental integrity. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide synthesizes safety data from the closely related Photo-lysine hydrochloride and other diazirine-containing compounds to provide a comprehensive operational plan.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical when working with this compound to prevent skin and eye exposure. The following table summarizes the required protective gear.
| PPE Category | Item | Specifications and Rationale |
| Eye Protection | UV-Protection Safety Goggles | Essential to shield eyes from chemical splashes and stray UV light during photo-activation steps. Standard safety glasses are insufficient. |
| Hand Protection | Nitrile Gloves | Provides a barrier against skin contact. Gloves should be inspected for integrity before use and changed immediately if contaminated. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn and fully buttoned to protect skin and clothing from accidental spills. |
| Respiratory Protection | Not Generally Required | Use in a well-ventilated area. If weighing or handling the powder form creates dust, a dust mask or respirator may be necessary. |
Operational Plan: From Receipt to Reaction
Proper handling from the moment the compound arrives in the lab until the completion of the experiment is vital.
Receiving and Storage
-
Inspect upon arrival: Check for any damage to the packaging that might compromise the container's integrity.
-
Store in a designated, dark, and cold environment: this compound should be stored at -20°C in a desiccated environment.
-
Use opaque containers: To prevent premature activation by ambient light, always store the compound in dark-colored or amber vials, or wrap standard vials in aluminum foil.
Experimental Workflow
The following diagram outlines the key steps for safely handling this compound during a typical cross-linking experiment.
Experimental Workflow Diagram
Step-by-Step Handling Procedures:
-
Don Personal Protective Equipment: Before handling the compound, ensure all PPE is correctly worn.
-
Prepare Solutions in a Low-Light Environment: To prevent degradation or premature activation of the diazirine group, work in a fume hood with the sash down and the lights dimmed, or use a darkroom. Cover all vessels containing the compound with aluminum foil.
-
Incorporate into the System: Follow your specific experimental protocol for introducing this compound to your cells, proteins, or other biological samples.
-
UV Activation: Expose the sample to UV light at the recommended wavelength (typically around 365 nm) to initiate the cross-linking reaction. Ensure appropriate shielding is in place to prevent user exposure to UV radiation.
-
Quenching (Optional but Recommended): After UV exposure, it may be advisable to quench any unreacted diazirine groups to prevent non-specific cross-linking during subsequent steps. This can often be achieved by adding a scavenger molecule, such as dithiothreitol (B142953) (DTT).
-
Proceed with Analysis: Once the cross-linking reaction is complete and quenched, you can proceed with your downstream applications, such as SDS-PAGE, mass spectrometry, or Western blotting.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.
Waste Segregation and Collection
All waste contaminated with this compound should be considered chemical waste. This includes:
-
Unused or expired solid compound
-
Solutions containing this compound
-
Contaminated consumables (e.g., pipette tips, microfuge tubes, gloves)
| Waste Type | Collection Container | Labeling |
| Solid Waste | Sealable, labeled plastic bag or container | "Hazardous Chemical Waste: this compound" |
| Liquid Waste | Sealable, chemically resistant bottle | "Hazardous Chemical Waste: this compound in [Solvent]" |
| Contaminated Sharps | Puncture-proof sharps container | "Sharps Contaminated with this compound" |
Disposal Pathway
The following diagram illustrates the decision-making process for the disposal of waste containing this compound.
Disposal Workflow Diagram
Crucially, do not dispose of this compound down the drain or in regular trash. All waste must be collected and disposed of through your institution's hazardous waste management program. Consult your institution's Environmental Health and Safety (EHS) office for specific guidelines and to schedule a waste pickup.
By adhering to these safety and handling protocols, you can confidently and safely utilize this compound in your research, paving the way for new discoveries in the complex world of protein interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
